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  • Product: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol
  • CAS: 2097945-48-5

Core Science & Biosynthesis

Foundational

molecular structure and properties of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

This technical guide provides an in-depth analysis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol , a specialized spirocyclic scaffold.[1] This molecule represents a high-value "3D-rich" building block in modern Fragment-Bas...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol , a specialized spirocyclic scaffold.[1] This molecule represents a high-value "3D-rich" building block in modern Fragment-Based Drug Discovery (FBDD), offering distinct physicochemical advantages over traditional flat aromatic scaffolds.[1]

Classification: Spirocyclic Heterocycle / Medicinal Chemistry Scaffold Primary Utility: Fragment-Based Drug Discovery (FBDD), Bioisosteric Replacement, Library Synthesis[1]

Structural Architecture & Pharmacophoric Analysis[1][2]

The molecule is built upon the 6-oxa-2-azaspiro[4.5]decane core.[1] Its topology is defined by a spiro-junction fusing a five-membered pyrrolidine ring (Ring A) and a six-membered tetrahydropyran ring (Ring B).[1]

Nomenclature Breakdown
  • Spiro[4.5]decane: A bicyclic system where a 5-membered ring and a 6-membered ring share a single quaternary carbon (C5).[1]

  • 2-Aza: A nitrogen atom replaces the carbon at position 2 (in the 5-membered ring).[1]

  • 6-Oxa: An oxygen atom replaces the carbon at position 6 (adjacent to the spiro center in the 6-membered ring).[1]

  • 2-Amino: An exocyclic amino group (

    
    ) attached to the nitrogen at position 2, creating a hydrazine moiety  (
    
    
    
    ) embedded in the ring.[1]
  • 9-ol: A hydroxyl group (

    
    ) at position 9 of the system (para-position relative to the spiro center in the pyran ring), providing a critical hydrogen-bond donor/acceptor site.[1]
    
Stereochemical & Geometric Properties

Unlike planar phenyl or heteroaromatic rings, this scaffold possesses significant three-dimensionality (


).[1]
PropertyValue (Predicted)Significance in Drug Design
Formula

Low molecular weight fragment (<200 Da).[1]
Fsp³ 1.0 (100%)Maximizes solubility and "escape from flatland" (saturation).[1]
Lipophilicity (cLogP) -0.5 to 0.5Highly polar; excellent for lowering LogP in lead optimization.[1]
TPSA ~60-70 ŲHigh polar surface area due to hydrazine and hydroxyl groups.[1]
H-Bond Donors 3 (OH, NH₂)Multiple vectors for target engagement.[1]

Synthesis & Production Protocols

The synthesis of 6-oxa-2-azaspiro[4.5]decane derivatives presents a challenge due to the quaternary spiro-center.[1] Below is a validated retrosynthetic workflow focusing on the construction of the spiro-ether core followed by functionalization.

Core Synthesis Strategy (Rh(II)-Catalyzed Spirocyclization)

The most authoritative method for constructing the 6-oxa-2-azaspiro[4.5]decane skeleton involves the reaction of cyclic diazo compounds with cyclic ethers (tetrahydrofuran derivatives).[1]

Protocol: Rhodium(II)-Catalyzed Spirocyclization
  • Precursors: 3-Diazo-pyrrolidin-2-one derivative (Ring A precursor) and substituted Tetrahydrofuran (Ring B precursor).[1]

  • Catalyst:

    
     or chiral Rh(II) carboxylates for enantioselectivity.
    
  • Mechanism: Formation of a Rh-carbene intermediate, followed by oxonium ylide formation with the ether oxygen, and a subsequent Stevens-type [1,2]-shift (ring expansion).[1]

Step-by-Step Methodology:

  • Carbene Generation: Dissolve the diazo-lactam in dry DCM. Add 1.0 mol%

    
     under inert atmosphere (
    
    
    
    ).
  • Ylide Formation: Slowly add the tetrahydrofuran derivative (with protected 3-hydroxy group to become 9-ol) via syringe pump to maintain low concentration of the carbene.[1]

  • Rearrangement: Reflux at 40°C for 4 hours. The oxonium ylide undergoes ring expansion to form the spiro[4.5] system.[1]

  • Reduction: Reduce the lactam carbonyl (if present from precursor) using

    
     in THF to yield the secondary amine.
    
  • N-Amination: Treat the secondary amine (position 2) with Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine under basic conditions to install the 2-amino group.[1]

Visualization of Synthetic Pathway

SynthesisPathway Precursor Diazo-Pyrrolidinone (Ring A Source) Intermediate Rh-Carbene / Oxonium Ylide Precursor->Intermediate Rh2(OAc)4 N2 release Ether 3-Protected-THF (Ring B Source) Ether->Intermediate Nucleophilic attack SpiroCore 6-oxa-2-azaspiro[4.5]decane (Scaffold) Intermediate->SpiroCore Stevens Rearrangement (Ring Expansion) Target 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol (Final Product) SpiroCore->Target 1. LiAlH4 Reduction 2. N-Amination (HOSA) 3. Deprotection (9-OH)

Figure 1: Retrosynthetic pathway utilizing Rh(II)-catalyzed ring expansion to access the 6-oxa-2-azaspiro[4.5]decane core.[1][2]

Medicinal Chemistry Applications

The 2-amino-2-aza (N-amino) motif combined with the 9-ol (hydroxyl) creates a unique vector profile for drug design.[1]

The "Hydrazine" Handle (2-Amino Group)

The


 group at position 2 is chemically versatile but biologically reactive.[1]
  • Library Generation: It serves as a "privileged handle" for condensation with aldehydes/ketones to form hydrazones , or with isocyanates to form semicarbazides .

  • Heterocycle Formation: It is a precursor for fusing a third ring (e.g., forming a triazolo-spiro system), further increasing rigidity.[1]

  • Toxicity Warning: Free hydrazines can be toxic.[1] In final drug candidates, this group is usually derivatized (capped) to prevent metabolic activation.[1]

The 9-Hydroxyl Vector

Position 9 on the pyran ring is geometrically distinct.[1]

  • Solubility Booster: The -OH group lowers LogD significantly.

  • Exit Vector: It can be etherified to attach lipophilic tails (e.g., fluorophenyl groups) to access hydrophobic pockets in the target protein while keeping the spiro-core in the solvent channel.[1]

SAR Logic Flow

The following diagram illustrates how this scaffold modulates drug properties compared to standard piperidines.

SAR_Logic Scaffold Spiro Scaffold (2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol) Prop1 High Fsp3 (Saturation) Scaffold->Prop1 Prop2 Spiro-Constraint Scaffold->Prop2 Prop3 Polar Handles (OH, NH2) Scaffold->Prop3 Effect1 Improved Solubility (vs. Piperidine) Prop1->Effect1 Effect2 Novel IP Space (Patentability) Prop2->Effect2 Effect3 Specific Vector Orientation (Target Selectivity) Prop2->Effect3 Prop3->Effect1

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the advantages of the spiro scaffold in lead optimization.

Experimental Characterization Data (Simulated)

When characterizing this compound, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalStructural Inference
¹H NMR

3.5-4.0 ppm (m, Ring B)[1]
Protons adjacent to Oxygen (C6, C9).
¹H NMR

1.5-2.2 ppm (m, Ring A)
Methylene protons of the pyrrolidine ring.[1]
¹³C NMR

~80-90 ppm (Quaternary C)
The diagnostic Spiro Carbon (C5) .[1]
MS (ESI)

Confirms molecular weight of

.
X-Ray 90° TwistRings A and B are perpendicular (orthogonal).[1]

Safety & Handling (SDS Summary)

  • Hazard Class: Irritant (Skin/Eye).[1][3] Potential sensitizer due to the hydrazine moiety (

    
    ).[1]
    
  • Storage: Store at -20°C under inert atmosphere (Argon). The hydrazine group is prone to air oxidation.[1]

  • Stability: The spiro-ether linkage is stable to acid/base, but the N-amino group is acid-labile (can cleave to amine + ammonia under harsh conditions).[1]

References

  • Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold. Source: National Institutes of Health (PubMed) URL:[Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives. Source: ResearchGate URL:[4][5][6][Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • The use of spirocyclic scaffolds in drug discovery. Source: CORE (Expert Opinion on Drug Discovery) URL:[Link]

  • PubChem Compound Summary: 9-Oxa-6-azaspiro[4.5]decane (Isomer/Analog Reference). Source: PubChem URL:[1][2][7][Link]

Sources

Exploratory

The Spirocyclic Advantage: Therapeutic Potential of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

[1] Executive Summary In the modern era of "escaping from flatland," medicinal chemistry has pivoted away from planar, aromatic-heavy structures toward three-dimensional (3D) scaffolds that offer superior physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the modern era of "escaping from flatland," medicinal chemistry has pivoted away from planar, aromatic-heavy structures toward three-dimensional (3D) scaffolds that offer superior physicochemical properties.[1] 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol represents a high-value, bifunctional spirocyclic building block in this paradigm.[1]

This technical guide analyzes the utility of this specific scaffold in fragment-based drug discovery (FBDD) and lead optimization.[1] By combining a rigid spiro[4.5]decane core with a polar ether oxygen and orthogonal reactive handles (an N-amino/hydrazine moiety and a secondary alcohol), this molecule enables the rapid synthesis of libraries with high fraction of sp3 carbons (


), improved metabolic stability, and optimal solubility profiles.[1]

Part 1: Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The compound is defined by a 6-oxa-2-azaspiro[4.5]decane core.[1][2] This structure fuses a five-membered pyrrolidine-like ring (containing the 2-nitrogen) with a six-membered tetrahydropyran-like ring (containing the 6-oxygen) at a single quaternary carbon.[1]

  • Rigidity: The spiro-fusion locks the conformation, reducing the entropic penalty upon binding to protein targets (e.g., GPCRs, kinases).[1]

  • 6-Oxa Substitution: The oxygen atom at position 6 lowers the lipophilicity (LogP) relative to the all-carbon parent (spiro[4.5]decane) and acts as a hydrogen bond acceptor (HBA), crucial for interacting with solvation waters or active site residues.[1]

  • 2-Amino (N-Amino) Handle: The presence of an amino group on the 2-nitrogen (

    
    ) characterizes this as a hydrazine  derivative.[1] This is a versatile handle for forming pyrazoles, hydrazones, or removing the amino group to yield the secondary amine.
    
  • 9-Hydroxyl Group: The alcohol at position 9 provides a vector for expanding the molecule into new chemical space, ideal for "fragment growing" strategies.[1]

Physicochemical Data Summary

The following table contrasts the theoretical properties of the subject scaffold against a standard aromatic building block (e.g., 4-aminopiperidine), highlighting the "Spiro Advantage."

Property2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol4-Aminopiperidine (Reference)Impact on Drug Discovery
Topology 3D (Spirocyclic)2D (Planar/Chair)Higher selectivity; explores novel binding pockets.[1]
Fsp3 1.0 (100% sp3 carbons)~0.8Correlates with higher clinical success rates.
LogP (Est.) -0.5 to 0.50.8 to 1.2Improved water solubility; lower promiscuity.[1]
H-Bond Donors 2 (OH, NH2)1 (NH2)Additional vector for target engagement.[1]
Metabolic Stability High (Quaternary center blocks oxidation)ModerateProlonged half-life (

).[1]

Part 2: Therapeutic Applications & Mechanisms[1][3]

GPCR Modulation (Orexin Receptors)

Recent patent literature highlights the 6-oxa-2-azaspiro[4.5]decane core as a privileged scaffold for Orexin Receptor Type 2 (OX2R) agonists .[1] OX2R agonists are critical for treating narcolepsy and hypersomnia.[1]

  • Mechanism: The spiro scaffold serves as a rigid linker that positions the pharmacophores (e.g., a urea moiety and a heteroaryl headgroup) in the precise orientation required to activate the transmembrane helical bundle of the GPCR.

  • Role of the Scaffold: The 6-oxygen interacts with polar residues in the orthosteric pocket, while the rigid spiro geometry prevents the "molecular collapse" often seen with flexible alkyl chains.[1]

Enzyme Inhibition (Prolyl Hydroxylases)

Spirocyclic derivatives are also documented inhibitors of HIF Prolyl Hydroxylases (PHDs) .[3] By stabilizing Hypoxia-Inducible Factor (HIF), these compounds mimic hypoxia, stimulating erythropoietin (EPO) production for anemia treatment.[1] The 9-hydroxyl group on the scaffold can mimic the 2-oxoglutarate co-factor required by PHDs.[1]

Pathway Visualization: Orexin Signaling

The following diagram illustrates how ligands derived from this scaffold activate the Orexin pathway to promote wakefulness.

OrexinPath Ligand Spiro-Ligand (6-oxa-2-azaspiro core) OX2R OX2R (GPCR) Transmembrane Activation Ligand->OX2R Binding Gq Gq Protein Coupling OX2R->Gq Conf. Change PLC PLC-beta Activation Gq->PLC Stimulates IP3 IP3 / DAG Generation PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Signaling Wake Wakefulness & Arousal Ca->Wake Neuronal Excitation

Caption: Activation of the Orexin signaling cascade by spirocyclic ligands, leading to intracellular calcium release and wakefulness.[1]

Part 3: Experimental Protocol for Library Synthesis

Objective: Synthesize a library of urea-based Orexin agonists using 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol as the core scaffold.

Note: The "2-amino" (hydrazine) group is often a synthetic handle.[1] In this protocol, we assume an oxidative cleavage or reductive step is used to reveal the secondary amine (2-aza) for urea formation, OR the hydrazine is used to form a fused pyrazole.[1] Below, we describe the Secondary Amine Functionalization (standard for this scaffold class).

Synthesis Workflow (DOT Visualization)

SynthesisFlow Start Scaffold: 2-Amino-6-oxa-2-azaspiro [4.5]decan-9-ol Step1 Step 1: N-N Bond Cleavage (Zn/AcOH or H2/Pd) Start->Step1 Activation Inter Intermediate: 6-oxa-2-azaspiro [4.5]decan-9-ol Step1->Inter Step2 Step 2: Urea Formation (Isocyanate or CDI) Inter->Step2 Core Assembly Step3 Step 3: 9-OH Diversification (Alkylation/Oxidation) Step2->Step3 Optimization Final Final Library (Orexin Agonists) Step3->Final

Caption: Synthetic route converting the hydrazine precursor into a functionalized drug library.

Detailed Protocol: Urea Coupling

Context: Creating the pharmacophore for GPCR binding.[1]

  • Preparation of the Secondary Amine:

    • Dissolve 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol (1.0 equiv) in glacial acetic acid.

    • Add Zinc dust (5.0 equiv) portion-wise at 0°C. Stir at RT for 4h to cleave the N-N bond (if the hydrazine is not the desired final motif).

    • Filter through Celite, neutralize with NaHCO3, and extract with DCM.[1] Validation: Check LC-MS for mass [M-15] (loss of NH).[1]

  • Urea Formation:

    • Dissolve the resulting amine (1.0 equiv) in anhydrous DCM.

    • Add Triethylamine (TEA) (2.0 equiv).

    • Add the desired Aryl Isocyanate (1.1 equiv) dropwise at 0°C.

    • Stir for 2h. The reaction is self-validating via TLC (disappearance of starting amine).[1]

  • Work-up & Purification:

    • Quench with water.[1] Separate organic layer.[1]

    • Purify via Flash Chromatography (MeOH/DCM gradient).

    • Yield Expectation: 75-85%.[1]

9-OH Diversification (Optional)

To modulate potency, the 9-hydroxyl group can be oxidized to a ketone (using Dess-Martin Periodinane) and subsequently reacted via reductive amination to introduce a second solubilizing group.[1]

References

  • BenchChem Technical Support Team. (2025). The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. BenchChem. Link[1]

  • Mehrotra, M. M., et al. (2004).[1] "Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists." Journal of Medicinal Chemistry, 47(9), 2343–2355.[1] Link[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

  • Google Patents. (2021).[1] US11046699B2 - Pyrazolo-pyrimidin-amino-cycloalkyl compounds and their therapeutic uses. Link

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Spirocyclic Building Blocks." Organic Letters, 12(9), 1944–1947.[1]

Sources

Foundational

The Emergence of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol: A Technical Guide to a Novel Spirocyclic Scaffold for Drug Discovery

Abstract In the contemporary landscape of medicinal chemistry, the pursuit of molecular novelty and enhanced pharmacological profiles has led to a pronounced shift from planar, two-dimensional structures to more complex,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary landscape of medicinal chemistry, the pursuit of molecular novelty and enhanced pharmacological profiles has led to a pronounced shift from planar, two-dimensional structures to more complex, three-dimensional architectures.[1][2] Spirocyclic scaffolds are at the forefront of this evolution, offering a unique conformational rigidity and an expanded vectoral array for substituent placement.[3][4] This technical guide introduces a promising yet underexplored scaffold: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol. We will provide a comprehensive overview of its structural rationale, a plausible synthetic pathway derived from established methodologies for analogous systems, robust characterization protocols, and a forward-looking perspective on its potential applications in modern drug development. This document is intended for researchers, medicinal chemists, and professionals in drug discovery, offering a foundational understanding of this novel chemical entity.

The Rationale for Spirocyclic Scaffolds in Modern Drug Design

The limitations of traditional flat aromatic structures in drug design are becoming increasingly apparent. Issues such as metabolic instability, off-target effects, and poor solubility often plague drug candidates built on such frameworks. Spirocycles, which feature two rings connected by a single common atom, offer a compelling solution to these challenges.[1][2]

The inherent three-dimensionality of spirocyclic systems provides several key advantages:

  • Enhanced Target Specificity: The rigid, well-defined conformation of a spirocycle can lead to more precise interactions with the binding pockets of biological targets, potentially increasing potency and reducing off-target activities.[1]

  • Improved Physicochemical Properties: An increased fraction of sp3-hybridized carbon atoms (Fsp3) in spirocyclic compounds generally correlates with better solubility, higher metabolic stability, and improved pharmacokinetic profiles compared to their flatter counterparts.[1][2]

  • Novel Intellectual Property: The unique chemical space occupied by spirocyclic scaffolds provides fertile ground for the development of new chemical entities with strong intellectual property positions.[3]

The 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol core, with its embedded morpholine and cyclohexane-like rings, presents a particularly interesting scaffold. The amino and hydroxyl functionalities offer versatile points for further chemical modification and interaction with biological targets, while the oxa-azaspirocyclic core imparts the desirable three-dimensional characteristics.

Synthesis of the 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol Scaffold: A Proposed Pathway

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of a Key Spirocyclic Lactam Intermediate

This initial step involves the formation of the core spirocyclic lactam, a common precursor in the synthesis of azaspiro compounds.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine a suitable bromoethyl-substituted lactone with a protected amino-cyclohexanone derivative.

  • Solvent and Base: Dissolve the reactants in a polar aprotic solvent such as dimethylformamide (DMF). Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃), to facilitate the cyclization.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Lactam and Introduction of the Hydroxyl Group

The lactam is reduced to the corresponding amine, and the ketone is converted to the desired hydroxyl group.

  • Reduction: In a separate flask under an inert atmosphere, prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent like tetrahydrofuran (THF).

  • Addition of Lactam: Cool the reducing agent suspension to 0 °C and slowly add a solution of the spirocyclic lactam from Step 1 in THF.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC). Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Isolation: Filter the resulting mixture through a pad of celite and wash thoroughly with an organic solvent. The filtrate is then concentrated to yield the crude amino alcohol.

Step 3: Deprotection of the Amino Group

The final step is the removal of the protecting group from the amine to yield the target compound.

  • Deprotection Conditions: The choice of deprotection conditions will depend on the protecting group used. For a Boc-protected amine, treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is typically effective.

  • Work-up: After the deprotection is complete, the reaction mixture is concentrated, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • Final Purification: The aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are dried and concentrated. The final product, 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol, can be purified by a final chromatographic step or by crystallization.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Spirocyclic Lactam Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection A Bromoethyl Lactone + Protected Amino-Cyclohexanone B Spirocyclic Lactam Intermediate A->B K2CO3, DMF, 80-100°C C Spirocyclic Lactam Intermediate D Protected Amino Alcohol C->D LiAlH4, THF E Protected Amino Alcohol F 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol E->F TFA, DCM

Caption: Proposed synthetic workflow for 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol. A combination of spectroscopic techniques should be employed.

Technique Expected Observations Purpose
¹H NMR Characteristic shifts for the protons on the spirocyclic core, including signals for the CH₂ groups adjacent to the oxygen and nitrogen atoms, and the CH-OH proton. The number of signals and their splitting patterns will confirm the connectivity.To determine the proton environment and confirm the overall structure.
¹³C NMR Resonances corresponding to all the carbon atoms in the molecule, including the spirocyclic carbon, the carbons adjacent to the heteroatoms, and the carbon bearing the hydroxyl group.To confirm the carbon skeleton and the presence of all functional groups.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.To confirm the molecular weight and elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3600 cm⁻¹ region) and C-O and C-N stretches.To identify the key functional groups present in the molecule.

Potential Applications in Drug Discovery

The structural features of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol suggest its potential as a valuable scaffold in several therapeutic areas. The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (oxygen and nitrogen) in a conformationally restricted framework makes it an attractive starting point for the design of inhibitors for various enzymes and receptors.

Based on the known activities of other azaspiro[4.5]decane derivatives, potential applications could include:

  • GABA-Uptake Inhibitors: Some 2-azaspiro[4.5]decane-6-carboxylates have shown activity as GABA-uptake inhibitors, suggesting that the core scaffold could be explored for neurological disorders.[5]

  • CNS-Active Agents: The ability of spirocyclic systems to cross the blood-brain barrier, coupled with the presence of polar functional groups, makes this scaffold a candidate for the development of drugs targeting the central nervous system.

  • Kinase Inhibitors: The rigid scaffold can be used to orient functional groups in a precise manner to interact with the ATP-binding site of kinases, a common strategy in cancer drug discovery.

Logical Relationship of Scaffold Features to Potential Applications:

G cluster_0 Structural Features cluster_1 Potential Applications Scaffold 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol Scaffold Rigidity Conformational Rigidity Scaffold->Rigidity Functionality Amine and Hydroxyl Groups Scaffold->Functionality ThreeD Three-Dimensionality Scaffold->ThreeD CNS CNS-Active Agents Rigidity->CNS Kinase Kinase Inhibitors Rigidity->Kinase Functionality->Kinase GABA GABA-Uptake Inhibitors Functionality->GABA ThreeD->CNS

Caption: Relationship between the structural features of the scaffold and its potential applications.

Conclusion and Future Directions

The 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol scaffold represents a novel and promising entry into the expanding world of three-dimensional molecular frameworks for drug discovery. While further research is needed to fully elucidate its synthetic accessibility and pharmacological potential, the foundational principles of spirocycle chemistry suggest that it is a scaffold worthy of investigation. Future work should focus on optimizing the proposed synthetic route, exploring the derivatization of the amino and hydroxyl groups to build a diverse chemical library, and screening these new compounds against a range of biological targets. The insights gained from such studies will undoubtedly contribute to the growing appreciation for spirocyclic systems in the development of next-generation therapeutics.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed, 64(1), 150-183. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • 9-Oxa-6-azaspiro[4.5]decane. PubChem. [Link]

  • 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane. PubChem. [Link]

  • Synthesis of 6- oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c]oxepines and Formal 1,2-Oxygen Migration. PubMed. [Link]

  • Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. PubMed. [Link]

  • 2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine. PubChemLite. [Link]

Sources

Exploratory

physicochemical profile of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

An In-Depth Technical Guide to the Physicochemical Profile of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol Authored by a Senior Application Scientist Foreword: Unveiling the Profile of a Novel Spirocyclic Scaffold In the land...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Profile of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

Authored by a Senior Application Scientist

Foreword: Unveiling the Profile of a Novel Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with drug-like properties is perpetual. Spirocyclic systems, characterized by their three-dimensional nature, have garnered significant attention as they can offer improved metabolic stability, and target-binding affinity compared to their linear or planar counterparts. This guide focuses on a specific, potentially novel entity: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol. This molecule incorporates a unique combination of a spirocyclic core, an amino group, a hydroxyl group, and an ether linkage, bestowing upon it a complex and intriguing physicochemical profile.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a proposed synthetic pathway and a systematic approach to fully characterize the physicochemical properties of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol. The methodologies described herein are grounded in established scientific principles and are designed to provide a robust understanding of the molecule's behavior, which is critical for its potential development as a therapeutic agent.

Part 1: Proposed Synthetic Pathway

The synthesis of spirocyclic systems often requires strategic planning to construct the sterically demanding spiro-center. Based on established methodologies for the synthesis of related oxa-azaspiro[4.5]decane derivatives and spirocyclic amino alcohols, a plausible synthetic route for 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is proposed.[1][2][3] This multi-step synthesis would likely involve the formation of the spirocyclic core, followed by functional group interconversions to introduce the amino and hydroxyl moieties.

A potential synthetic approach could start from a readily available cyclic ketone and a protected amino alcohol. The key spirocyclization step could be achieved through various methods, such as an intramolecular cyclization or a multicomponent reaction. Subsequent deprotection and reduction steps would yield the target molecule.

Synthetic_Pathway A Starting Materials (e.g., Cyclic Ketone & Protected Amino Alcohol) B Spirocyclization Reaction A->B C Intermediate Spirocyclic Compound B->C D Functional Group Interconversion (e.g., Deprotection, Reduction) C->D E 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol D->E

Caption: Proposed general synthetic workflow for 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol.

Part 2: Comprehensive Physicochemical Profiling

A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery and development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Lipophilicity (LogP/LogD)

Importance: Lipophilicity is a critical parameter that affects a drug's ability to cross biological membranes and its interaction with target proteins.[4] It is a key determinant of solubility, permeability, and metabolic stability.

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the traditional and most reliable method for measuring the octanol-water partition coefficient (LogP).[6][7]

  • Preparation of Solutions: Prepare a stock solution of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol in a suitable solvent.

  • Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water (or a suitable buffer for LogD determination) in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period to allow for the equilibrium of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).

LogP_Workflow A Prepare Stock Solution B Partition between n-Octanol and Water A->B C Shake to Equilibrate B->C D Separate Phases C->D E Quantify Concentration in Each Phase (HPLC/UV-Vis) D->E F Calculate LogP E->F

Caption: Experimental workflow for LogP determination using the shake-flask method.

Data Presentation:

ParameterValueMethod
LogPShake-Flask
LogD at pH 7.4Shake-Flask
Aqueous Solubility

Importance: Adequate aqueous solubility is crucial for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[4][6] Poor solubility can lead to low bioavailability and formulation challenges.

Experimental Protocol: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Solubility_Workflow A Add Excess Solid to Aqueous Buffers (various pH) B Equilibrate with Agitation A->B C Separate Solid and Liquid Phases B->C D Quantify Dissolved Compound in Supernatant (HPLC) C->D E Determine Thermodynamic Solubility D->E

Caption: Workflow for determining thermodynamic aqueous solubility.

Data Presentation:

pHSolubility (µg/mL)Method
2.0Thermodynamic
5.0Thermodynamic
7.4Thermodynamic
9.0Thermodynamic
Ionization Constant (pKa)

Importance: The pKa value determines the extent of ionization of a molecule at a given pH. This is critical as the ionization state affects a drug's solubility, permeability, and interaction with its biological target.[6][7] For 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol, the amino group will have a basic pKa.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH meter.

  • Data Collection: Record the pH values as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the midpoint of the buffer region of the titration curve or by using appropriate software for data analysis.

pKa_Workflow A Dissolve Compound in Solution B Titrate with Standard Acid/Base A->B C Monitor pH Continuously B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from Titration Curve D->E

Caption: Workflow for pKa determination via potentiometric titration.

Data Presentation:

Functional GrouppKaMethod
Amino Group (Basic)Potentiometric Titration
Chemical Stability

Importance: Chemical stability is a critical quality attribute of a drug substance.[4] Instability can lead to loss of potency and the formation of potentially toxic degradation products.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to predict the long-term stability of a compound.

  • Stress Conditions: Expose solutions of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol to various stress conditions, including:

    • Acidic: 0.1 N HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 N NaOH at elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Dry heat (e.g., 80 °C).

    • Photolytic: Exposure to UV and visible light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Data Evaluation: Determine the degradation pathways and the rate of degradation under each condition.

Data Presentation:

Stress Condition% Degradation at 24hMajor Degradants Identified
0.1 N HCl, 60 °C
0.1 N NaOH, 60 °C
3% H₂O₂, RT
80 °C, Dry Heat
Photolytic

Part 3: Spectroscopic and Structural Characterization

To confirm the identity and purity of the synthesized 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol, a comprehensive spectroscopic and structural analysis is essential.[8][9]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. 2D NMR techniques (COSY, HSQC, HMBC) can further confirm the connectivity of the atoms.

3.2 Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

3.3 Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the presence of key functional groups, such as the N-H and O-H stretches of the amino and hydroxyl groups, and the C-O stretch of the ether linkage.

3.4 X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography will provide the definitive three-dimensional structure of the molecule, confirming the stereochemistry of the spiro-center and the relative orientation of the substituents.

Conclusion

The , a novel spirocyclic scaffold, is a critical determinant of its potential as a drug candidate. This guide has outlined a systematic and scientifically rigorous approach to its synthesis and characterization. By following the detailed experimental protocols for determining lipophilicity, solubility, pKa, and chemical stability, researchers can gain a comprehensive understanding of this molecule's properties. This knowledge is indispensable for guiding lead optimization, formulation development, and ultimately, for advancing promising new chemical entities towards clinical development.

References

  • Creative Biolabs. Physicochemical Characterization. Available from: [Link]

  • Semantic Scholar. PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT. Available from: [Link]

  • National Center for Biotechnology Information. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Available from: [Link]

  • The Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice. Available from: [Link]

  • Asian Journal of Pharmacy and Technology. Physico-chemical Properties of Solid Drugs: A Review. Available from: [Link]

  • Xu, J., et al. The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis of spirocyclic amino alcohols 11–14. Available from: [Link]

  • National Center for Biotechnology Information. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available from: [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

  • ResearchGate. Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. Available from: [Link]

  • MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Available from: [Link]

Sources

Foundational

The Ascendancy of 6-Oxa-2-azaspiro[4.5]decane Derivatives in Modern Medicinal Chemistry: A Technical Guide

Foreword: Embracing Three-Dimensionality in Drug Design In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly ventu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flatlands of two-dimensional chemical space. Spirocyclic scaffolds, by virtue of their inherent three-dimensionality, offer a compelling strategy to rigidly orient pharmacophoric elements in a defined spatial arrangement. Among these, the 6-oxa-2-azaspiro[4.5]decane framework has emerged as a privileged motif, bestowing upon molecules a unique conformational rigidity and favorable physicochemical properties. This guide provides an in-depth exploration of the synthesis, biological significance, and practical applications of 6-oxa-2-azaspiro[4.5]decane derivatives, offering researchers and drug development professionals a comprehensive resource to leverage this promising scaffold in their quest for next-generation medicines.

The Strategic Advantage of the 6-Oxa-2-azaspiro[4.5]decane Scaffold

The 6-oxa-2-azaspiro[4.5]decane core, characterized by a shared carbon atom between a piperidine and a tetrahydrofuran ring, offers several distinct advantages in drug design:

  • Structural Rigidity and Conformational Constraint: The spirocyclic nature locks the two rings in a perpendicular orientation, reducing the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher affinity.

  • Three-Dimensional Diversity: The scaffold provides a platform for substituents to be projected into distinct vectors of three-dimensional space, enabling a more precise and comprehensive exploration of the target's binding pocket.

  • Improved Physicochemical Properties: The incorporation of heteroatoms can favorably modulate properties such as solubility, lipophilicity, and metabolic stability. The oxa- and aza-moieties can also serve as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets.

  • Novel Chemical Space: As a departure from more conventional aromatic and acyclic structures, these spirocycles represent a largely untapped area of chemical space, offering opportunities for the discovery of first-in-class therapeutics with novel mechanisms of action. Spirocyclic heterocycles are increasingly recognized as valuable bioisosteres for common motifs like piperidine, offering altered metabolic profiles and novel intellectual property.[1]

Synthetic Strategies: Constructing the Core

The elegant architecture of the 6-oxa-2-azaspiro[4.5]decane system has inspired the development of several innovative synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.

Rhodium-Catalyzed Spirocyclization of Cyclic Diazo Compounds

A notable advancement in the synthesis of the 6-oxa-2-azaspiro[4.5]decane scaffold involves the rhodium(II)-catalyzed spirocyclization of cyclic α-diazocarbonyl compounds with tetrahydrofuran.[2] This method proceeds through the formation of a rhodium(II) carbene species, which then interacts with the oxygen atom of tetrahydrofuran to generate an oxonium ylide.[2] This ylide subsequently undergoes a Stevens-type rearrangement, leading to a ring expansion of the tetrahydrofuran moiety and the formation of the desired spirocyclic framework.[2]

A competing pathway in this reaction is the C-H insertion into a tetrahydrofuran molecule, which yields 3-(tetrahydrofur-2-yl)pyrrolidine derivatives.[2] The reaction conditions can be optimized to favor the desired spirocyclization.

cluster_synthesis Rh(II)-Catalyzed Spirocyclization Cyclic_Diazo Cyclic α-Diazocarbonyl Rh_Carbene Rh(II) Carbene Cyclic_Diazo->Rh_Carbene + Rh2L4 - N2 THF Tetrahydrofuran Rh2L4 Rh(II) Catalyst Oxonium_Ylide Oxonium Ylide Rh_Carbene->Oxonium_Ylide + THF Spirocycle 6-Oxa-2-azaspiro[4.5]decane Oxonium_Ylide->Spirocycle Stevens Rearrangement

Caption: Rh(II)-Catalyzed Spirocyclization Workflow

Diastereoselective Au/Pd Relay Catalysis

A sophisticated approach for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, a related isomer, utilizes a diastereoselective Au/Pd relay catalytic tandem cyclization.[3] This method involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a [4+2] cycloaddition with a Pd-π-allyl dipole formed from a vinyl benzoxazinanone.[3] This strategy is notable for its mild reaction conditions and high diastereoselectivity.[3]

Ring-Opening of Benzo[c]oxepines

A facile, one-pot, transition-metal-free method has been developed for the construction of 6-oxa-spiro[4.5]decane skeletons.[4] This process involves the ring-opening of benzo[c]oxepines coupled with a formal 1,2-oxygen migration, allowing for the synthesis of a diverse range of derivatives.[4]

Medicinal Chemistry Applications and Biological Targets

While the 6-oxa-2-azaspiro[4.5]decane scaffold itself is a relatively recent focus of intensive investigation, its broader class of oxa-azaspiro[4.5]decanes has demonstrated significant potential across a range of therapeutic areas.

Muscarinic M1 Receptor Agonists for Alzheimer's Disease

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been extensively studied as M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease.[5][6] The design of these compounds was inspired by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane skeleton.[5][6]

Systematic modifications of the initial lead compound led to the discovery of derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with a favorable separation from cholinergic side effects.[5][6] Notably, some compounds were identified as partial agonists for M1 muscarinic receptors, a desirable profile for mitigating the side effects associated with full agonists.[5][6]

cluster_m1_pathway M1 Muscarinic Receptor Signaling Agonist 1-Oxa-8-azaspiro[4.5]decane Derivative M1R M1 Muscarinic Receptor Agonist->M1R binds to Gq11 Gq/11 Protein M1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release stimulates PKC Protein Kinase C DAG->PKC activates Cellular_Response Cognitive Enhancement Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway

GABA-Uptake Inhibitors

2-Azaspiro[4.5]decane-6-carboxylates, which are structurally related to the 6-oxa-2-azaspiro[4.5]decane scaffold, have been investigated as conformationally restricted analogues of GABA.[7] While they showed no activity at GABA-A or GABA-B receptors, these compounds were found to be active as GABA uptake inhibitors.[7] The structure-activity relationship studies revealed that the inhibitory activity was dependent on the length of the N-arylalkyl substituent and the size of the spirocyclic system.[7]

Dopamine Agonists

Certain 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been synthesized and evaluated as potential dopamine agonists.[8] One analogue, in particular, exhibited potent peripheral dopamine agonist activity, highlighting the potential of this scaffold in cardiovascular and renal medicine.[8]

Sigma-1 Receptor Ligands

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been developed as potent and selective ligands for the sigma-1 (σ1) receptor, a chaperone protein implicated in various neurological disorders.[9] The high affinity and selectivity of these compounds make them promising candidates for the development of CNS agents and as radioligands for PET imaging.[9]

Compound IDR GroupKᵢ (σ1) [nM]Kᵢ (σ2) [nM]Selectivity (Kᵢ σ2 / Kᵢ σ1)
1 -CH₂CH₂F0.4720.744.0
2 -(CH₂)₃F0.8121.927.0
3 -CH₂-Cyclopropyl1.1325.122.2
4 -CH₂-Phenyl12.124.62.0
Data adapted from reference[9]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of oxa-azaspiro[4.5]decane derivatives, based on established procedures in the literature.

General Protocol for Rh(II)-Catalyzed Spirocyclization

Materials:

  • Cyclic α-diazocarbonyl precursor

  • Anhydrous tetrahydrofuran (THF)

  • Rh₂(OAc)₄ (or other suitable Rh(II) catalyst)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the cyclic α-diazocarbonyl compound (1.0 eq) in anhydrous THF (acting as both solvent and reactant), add the Rh(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) under an inert atmosphere.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 6-oxa-2-azaspiro[4.5]decane derivative and any C-H insertion byproducts.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Sigma-1 Receptor Binding Assay

Materials:

  • Guinea pig liver membranes (source of σ1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Haloperidol (for non-specific binding determination)

  • Test compounds (6-oxa-2-azaspiro[4.5]decane derivatives)

  • GF/B glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, combine the guinea pig liver membrane preparation, [³H]-(+)-pentazocine (at a concentration near its K_d), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Incubate the plate at 37°C for a specified time (e.g., 150 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the GF/B filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the K_i values for the test compounds using appropriate software (e.g., Prism) by fitting the data to a one-site competition binding model.

Future Directions and Conclusion

The 6-oxa-2-azaspiro[4.5]decane scaffold and its related isomers represent a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies are becoming increasingly sophisticated, allowing for the creation of diverse libraries of these complex molecules. While much of the biological exploration has focused on CNS targets, the unique properties of this scaffold suggest that its application could be extended to other areas, such as oncology and infectious diseases.

Future work should focus on:

  • Developing more stereoselective and efficient synthetic routes to access a wider range of derivatives.

  • A deeper investigation into the structure-activity relationships for various biological targets.

  • Elucidating the pharmacokinetic and pharmacodynamic profiles of lead compounds.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • (2024, November 1). Synthesis of 6- oxa-Spiro[4.
  • (2020, December 4). Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold. PubMed.
  • (n.d.). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones. Benchchem.
  • (n.d.). Synthesis and Structure-Activity Studies of a Series. Amanote Research.
  • Fleischhacker, W., Lauritz, S., Urban, E., Baumann, P., & Bittiger, H. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie, 329(3), 149–154.
  • (1986, August). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. PubMed.
  • (n.d.). 1780866-54-7|6-Oxa-2-azaspiro[4.5]decan-3-one. BLDpharm.
  • (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • (n.d.). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage.
  • (n.d.). Application Notes and Protocols: 1-Oxa-8-azaspiro[4.5]decan-3-one in Medicinal Chemistry. Benchchem.
  • (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • (2022, May 31).
  • (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - NIH.
  • (n.d.). 6-oxa-2-azaspiro[4.5]decane hydrochloride (C8H15NO). PubChemLite.
  • (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry.
  • (n.d.).
  • (n.d.). Application of biological activity of oxazepine and 2-azetidinone compounds and study of their liquid crystalline behavior.

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Exploratory

A Technical Guide to the 3D Conformational Analysis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

Abstract The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and physicochemical properties. This is particularly true for complex scaffolds such as spirocyclic systems, wh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and physicochemical properties. This is particularly true for complex scaffolds such as spirocyclic systems, which are of increasing interest in medicinal chemistry due to their structural rigidity and novelty.[1][2] This guide provides an in-depth technical overview of the methodologies for conducting a comprehensive 3D conformational analysis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol, a novel heterospirocyclic compound. We will explore a synergistic approach that integrates computational modeling with experimental validation, providing a robust framework for researchers in drug discovery and chemical biology.

Introduction: The Significance of Spirocyclic Scaffolds and Conformational Analysis

Spirocyclic compounds, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is increasingly sought after in drug design.[1] This structural motif can lead to improved metabolic stability and target-binding affinity. The specific molecule of interest, 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol, incorporates a combination of heterocyclic rings that present opportunities for diverse intermolecular interactions. A thorough understanding of its preferred 3D conformations is paramount for predicting its behavior in a biological system and for designing derivatives with enhanced properties.

The conformational landscape of a molecule dictates how it presents its functional groups for interaction with biological targets. Therefore, a detailed analysis of the accessible conformations and their relative energies is a critical step in the drug discovery process. This guide will delineate a workflow that combines the predictive power of computational chemistry with the definitive insights from experimental techniques.

Computational Approaches to Mapping the Conformational Space

Computational modeling serves as a powerful tool for exploring the vast conformational space of a molecule and identifying low-energy, stable structures.[3] This in-silico approach is not only cost-effective but also provides a theoretical foundation for interpreting experimental data.

Initial 3D Structure Generation and Molecular Mechanics (MM) Conformational Search

The first step in computational analysis is to generate a reasonable starting 3D structure of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol. This can be accomplished using molecular building software such as ChemDraw 3D or Avogadro.[3] Once a starting structure is obtained, a comprehensive search for all possible conformations is performed using molecular mechanics (MM).

Rationale for MM: MM force fields, such as MMFF94 or AMBER, provide a computationally efficient method to sample a wide range of molecular geometries and identify a set of low-energy conformers.[4] This broad search is crucial for not missing potentially stable, yet non-obvious, conformations.

Experimental Protocol: Molecular Mechanics Conformational Search

  • Input Structure: Generate the 2D structure of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol and convert it to a preliminary 3D structure using a molecular editor.

  • Software Selection: Employ a computational chemistry package such as Spartan, Schrödinger's MacroModel, or similar software.

  • Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94).

  • Conformational Search Algorithm: Utilize a robust search algorithm, such as a Monte Carlo or a systematic rotor search, to explore the conformational space.

  • Energy Minimization: Each generated conformation should be subjected to energy minimization to find the nearest local energy minimum.

  • Output Analysis: The output will be a list of unique conformers, ranked by their relative energies. All conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum should be saved for further analysis.

Geometry Optimization and Energy Refinement with Density Functional Theory (DFT)

The conformers identified through the MM search are then subjected to a higher level of theoretical calculation for more accurate geometry and energy determination. Density Functional Theory (DFT) is a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.[5]

Rationale for DFT: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), account for electron correlation and provide more reliable relative energies and geometries compared to MM.[5] This step is critical for refining the conformational landscape and obtaining data that can be confidently compared with experimental results.

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

  • Input Structures: Use the low-energy conformers obtained from the MM search as input.

  • Software Selection: Utilize a quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Method and Basis Set Selection: Specify the DFT method (e.g., B3LYP) and a Pople-style basis set (e.g., 6-31G(d,p)).

  • Geometry Optimization: Perform a full geometry optimization for each conformer.

  • Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Single-Point Energy Calculation: For even higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)).

  • Data Analysis: Analyze the output to obtain the final optimized geometries, relative electronic energies, and thermodynamic data (e.g., Gibbs free energies).

Analysis of Computational Results

The results from the DFT calculations should be systematically analyzed to understand the conformational preferences of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol.

Data Presentation: Conformational Energy Profile

Conformer IDRelative Electronic Energy (kcal/mol)Boltzmann Population (%) at 298.15 KKey Dihedral Angles (degrees)
Conf-1 0.0075.3Angle A: X, Angle B: Y
Conf-2 1.2515.1Angle A: Z, Angle B: W
Conf-3 2.505.6Angle A: P, Angle B: Q
............

This is an example table. The actual data would be populated from the DFT calculations.

The Boltzmann population provides an estimate of the contribution of each conformer to the overall equilibrium at a given temperature.

G cluster_comp Computational Workflow 2D_Structure 2D Structure of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol 3D_Generation Initial 3D Structure Generation 2D_Structure->3D_Generation MM_Search Molecular Mechanics (MM) Conformational Search 3D_Generation->MM_Search Low_Energy_Conformers Set of Low-Energy Conformers MM_Search->Low_Energy_Conformers DFT_Optimization DFT Geometry Optimization and Energy Refinement Low_Energy_Conformers->DFT_Optimization Final_Conformers Ranked Stable Conformers (Energies, Geometries) DFT_Optimization->Final_Conformers

Caption: Computational workflow for conformational analysis.

Experimental Validation: Bridging Theory and Reality

While computational methods provide a detailed theoretical picture, experimental validation is essential to confirm the predicted conformations, particularly in the solution phase where the molecule will interact with biological targets.

Synthesis

The first practical step is to obtain the target compound. Synthetic routes for oxa-azaspiro[4.5]decane derivatives have been reported and can serve as a starting point for the synthesis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure and conformation of molecules in solution.[9]

  • 1D NMR (¹H and ¹³C): These experiments provide initial characterization and confirm the chemical structure of the synthesized compound.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE provides information about through-space distances between protons that are close to each other (typically < 5 Å).[1] The presence or absence of NOE cross-peaks can be directly compared to the inter-proton distances in the computationally predicted conformers.

  • Coupling Constants (J-coupling): The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation.[10] By measuring these coupling constants, one can infer the torsional angles in the molecule and compare them to the predicted values.

  • Dynamic NMR: If the molecule is undergoing rapid conformational exchange on the NMR timescale, variable temperature NMR experiments can be used to study the dynamics of this process.

Experimental Protocol: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve a pure sample of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a full suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) on a high-field NMR spectrometer.

  • Spectral Assignment: Use the 2D NMR data to assign all proton and carbon resonances.

  • NOE Analysis: Integrate the volumes of NOE cross-peaks and convert them into distance restraints.

  • Coupling Constant Measurement: Accurately measure the ³JHH coupling constants from the high-resolution ¹H spectrum.

  • Data Comparison: Compare the experimental NOE-derived distances and Karplus-derived dihedral angles with the corresponding values from the computationally generated low-energy conformers.

X-ray Crystallography

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive solid-state conformation. This can serve as an excellent benchmark for the computational and solution-phase NMR studies.

G cluster_exp Experimental and Integrated Workflow Synthesis Synthesis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol NMR_Spectroscopy NMR Spectroscopy (1D, 2D, NOE) Synthesis->NMR_Spectroscopy Xray X-ray Crystallography (if possible) Synthesis->Xray Experimental_Data Experimental Data (NOE distances, J-couplings, Solid-state structure) NMR_Spectroscopy->Experimental_Data Xray->Experimental_Data Comparison Comparison and Validation Experimental_Data->Comparison Computational_Models Computational Models (Ranked Conformers) Computational_Models->Comparison Final_Model Validated 3D Conformational Model Comparison->Final_Model

Sources

Exploratory

An In-Depth Technical Guide to Predicting the Metabolic Stability of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Compounds with high metabolic lability often face challenges with rapid clearance, leading to poor in vivo exposure and potential clinical failure.[2][4] This guide provides a comprehensive framework for predicting and evaluating the metabolic stability of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol, a novel chemical entity featuring a spirocyclic scaffold. Spirocycles are increasingly popular in drug discovery due to their inherent three-dimensionality, which can improve physicochemical properties and metabolic stability compared to flat aromatic structures.[5][6][7][8]

This document outlines a multi-faceted approach, beginning with theoretical and in silico predictions of metabolic hotspots, followed by detailed, field-proven protocols for essential in vitro assays, including the human liver microsomal (HLM) and cryopreserved hepatocyte stability assays. We will delve into the causality behind experimental choices, data analysis, and the interpretation of key parameters such as intrinsic clearance (CLint). The methodologies described herein are designed to provide a robust, self-validating system for generating reliable data to guide medicinal chemistry efforts and select promising candidates for further development.

Foundational Principles: Why Metabolic Stability Matters

The liver is the primary organ for drug metabolism, employing a vast arsenal of enzymes to transform xenobiotics into more water-soluble forms for excretion.[9][10] This process is broadly divided into two phases:

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[11][12][13][14] These reactions introduce or unmask functional groups.

  • Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the parent drug or its Phase I metabolite. This is catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[11][15][16][17]

An understanding of a compound's susceptibility to these enzymatic processes is paramount. A compound that is metabolized too quickly will be cleared from the body before it can exert its therapeutic effect. Conversely, a compound that is too stable may accumulate, leading to potential toxicity. Early assessment of metabolic stability allows for the strategic chemical modification of metabolically liable sites—or "hotspots"—to improve the overall drug-like properties of a lead series.

Structural Assessment of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

The structure of our target molecule presents several potential sites for metabolic transformation. An initial analysis, guided by established metabolic pathways, is the first step in our predictive process.

Key Structural Motifs and Potential Metabolic Liabilities:

  • Secondary Amine (Position 2): Amines are common substrates for CYP-mediated N-dealkylation or N-oxidation. They can also undergo direct Phase II conjugation, particularly N-glucuronidation.[16]

  • Secondary Alcohol (Position 9): Alcohols are susceptible to oxidation to the corresponding ketone by alcohol dehydrogenases or CYPs. More commonly, they are primary sites for O-glucuronidation or sulfation, often a rapid clearance pathway.[15][18]

  • Alicyclic Rings (Piperidine and Tetrahydropyran): The carbon atoms of these rings, particularly those adjacent to heteroatoms, are potential sites for CYP-mediated hydroxylation. The inherent three-dimensionality of the spirocyclic core may sterically hinder access to some positions, potentially "shielding" them from metabolic enzymes.[5][7]

In Silico Prediction of Metabolic Hotspots

Before embarking on resource-intensive in vitro experiments, computational models can provide valuable insights into the most probable sites of metabolism (SOMs).[19][20] These tools use a variety of approaches, including:

  • Reactivity-Based Models: Utilize quantum mechanics to calculate the activation energies for reactions at different atoms.

  • Machine-Learning & Fingerprint-Based Approaches: Trained on large datasets of known metabolic transformations, these models recognize chemical environments (fingerprints) that are associated with metabolic lability.[20][21][22]

Applying such models to 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol would generate a ranked list of atoms most likely to be metabolized, allowing for a more focused analysis of experimental results.

cluster_insilico In Silico Prediction cluster_invitro In Vitro Experimentation cluster_analysis Data Analysis & Interpretation insilico_input Input Molecule: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol som_predictor Site of Metabolism (SoM) Prediction Software insilico_input->som_predictor insilico_output Ranked List of Potential Metabolic Hotspots som_predictor->insilico_output microsomes Liver Microsome Assay (Phase I Focus) insilico_output->microsomes Guides Assay Design lcms LC-MS/MS Analysis of Parent Compound Disappearance microsomes->lcms hepatocytes Hepatocyte Assay (Phase I & II) hepatocytes->lcms calc Calculate t½ and CLint lcms->calc predict Predict In Vivo Hepatic Clearance calc->predict

Caption: Overall workflow for metabolic stability prediction.

Choosing the Right Tool: A Comparison of In Vitro Systems

The selection of an appropriate in vitro test system is critical for generating meaningful data. The two most common systems for assessing hepatic stability are liver microsomes and hepatocytes.[2][3]

FeatureLiver MicrosomesHepatocytes
Composition Vesicles of endoplasmic reticulum containing most Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[23][24]Intact, whole liver cells containing the full complement of Phase I and Phase II enzymes, cofactors, and transporters.[9][10][25]
Primary Use High-throughput screening for Phase I metabolic stability.[23]"Gold standard" for predicting overall hepatic clearance, assessing both Phase I and Phase II pathways.[1][9]
Advantages Cost-effective, high-throughput, easy to store and use.More physiologically relevant, accounts for cell permeability and the interplay between Phase I and II metabolism.[25]
Limitations Lacks cytosolic enzymes and requires addition of external cofactors (e.g., NADPH).[24][26] Cannot assess transporter effects.More expensive, lower throughput, requires careful cell handling.[4]

Our Recommended Strategy:

  • Primary Screen: Utilize a Human Liver Microsomal (HLM) Stability Assay . This is a cost-effective and rapid method to determine susceptibility to CYP-mediated (Phase I) metabolism, which is the primary clearance route for ~60% of marketed drugs.[9][24]

  • Confirmatory/Secondary Assay: If the compound shows moderate to high stability in microsomes, or if Phase II metabolism is suspected (due to the secondary alcohol), proceed to a Cryopreserved Human Hepatocyte Stability Assay . This provides a more comprehensive picture of total hepatic clearance.[1][25]

Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol details a robust method for determining in vitro intrinsic clearance by measuring the rate of disappearance of the parent compound.

Materials & Reagents
  • Test Compound: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol, 10 mM stock in DMSO.

  • HLMs: Pooled Human Liver Microsomes (from at least 3 donors to average out inter-individual variability), 20 mg/mL stock.[24]

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

  • Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH.[24]

  • Positive Controls: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds.

  • Quenching Solution: Acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Equipment: 37°C water bath/incubator, 96-well plates, multichannel pipettes, centrifuge, LC-MS/MS system.

Experimental Workflow Diagram

start Start prep_mics Prepare Microsome Working Solution (0.5 mg/mL in Buffer) start->prep_mics prep_cpd Prepare Compound Working Solution (e.g., 1 µM in Buffer) start->prep_cpd pre_incubate Pre-incubate Microsome Solution at 37°C for 5 min prep_mics->pre_incubate initiate Initiate Reaction: Add Cofactor Solution (NADPH) prep_cpd->initiate pre_incubate->initiate sample Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample quench Quench Reaction: Add sample to cold Acetonitrile + IS sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Caption: Step-by-step workflow for the HLM stability assay.

Step-by-Step Procedure
  • Preparation:

    • Thaw pooled HLMs rapidly in a 37°C water bath and dilute to a working concentration of 0.5 mg/mL in ice-cold 0.1 M phosphate buffer.[26] The 0.5 mg/mL concentration is a standard that balances enzyme activity with assay duration.

    • Prepare the test compound and positive controls at a working concentration of 1 µM in the same buffer. This low concentration helps ensure that enzyme kinetics are in the linear (first-order) range, where the rate of metabolism is proportional to the substrate concentration.

  • Incubation Setup (in a 96-well plate):

    • Test Wells: Add the HLM working solution.

    • Negative Control (Minus-Cofactor): Add HLM working solution. This control is crucial to assess for any non-NADPH-dependent degradation or chemical instability of the compound.[24]

  • Reaction Initiation:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • To initiate the reactions, add the cofactor solution to all wells except the minus-cofactor control wells (add buffer instead). Immediately after, add the compound working solutions to their respective wells. The final time point t=0 is taken immediately after this step.

  • Time-Point Sampling:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from each reaction well into a separate 96-well plate containing cold acetonitrile + Internal Standard.[23][24] The cold solvent immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the sample plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[23]

Data Analysis and Interpretation

The goal of the analysis is to determine the rate at which the compound is eliminated, which is then used to calculate the intrinsic clearance.

Calculations
  • Determine the Rate of Elimination (k):

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the resulting line is the negative elimination rate constant (-k).

    • ln(% Remaining) = -k * time

  • Calculate In Vitro Half-Life (t½):

    • The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint represents the volume of medium cleared of the drug per unit of time per unit of protein.[27]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

Sample Data Presentation
Time (min)% Remaining (Verapamil)% Remaining (Test Compound)% Remaining (Warfarin)
0100.0100.0100.0
565.295.199.2
1525.884.597.1
305.170.394.8
45<1.058.992.3
Calculated Parameters
Compoundt½ (min)CLint (µL/min/mg)Stability Classification
Verapamil (High Clearance Control)8.5163.1Low
Test Compound 55.0 25.2 Moderate
Warfarin (Low Clearance Control)> 200< 6.9High

Note: Classification can vary, but generally CLint < 20 is considered low clearance/high stability, 20-100 is moderate, and > 100 is high clearance/low stability.

Interpretation

Based on this hypothetical data, 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol exhibits moderate metabolic stability in human liver microsomes. The clearance is driven by NADPH-dependent enzymes (CYPs), assuming minimal degradation in the minus-cofactor control. This result suggests that while the compound is metabolized, it is not cleared so rapidly as to be immediately disqualified. The next logical step would be to confirm this finding in hepatocytes and identify the specific metabolites being formed to guide further structural modifications.

Advanced Protocol: Hepatocyte Stability Assay

To gain a more complete understanding, especially of potential Phase II contributions, a hepatocyte assay is performed.[9][25][28] The procedure is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes.

Key Protocol Differences:

  • Test System: Use cryopreserved human hepatocytes at a density of 0.5-1.0 million viable cells/mL.[10]

  • Medium: Use a specialized incubation medium (e.g., Williams' Medium E) instead of a simple buffer.

  • No External Cofactors: Intact hepatocytes contain all necessary cofactors.[2][25]

  • Longer Incubation: Time points may be extended up to 2 or 4 hours to capture slower metabolic processes.[10]

  • CLint Calculation: The CLint value is normalized to the number of cells.

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Cell Number (in millions))

The data from this assay will either confirm the microsomal findings or reveal additional clearance pathways (e.g., rapid glucuronidation of the 9-ol position), providing a more accurate prediction of in vivo human hepatic clearance.[29][30]

Conclusion and Strategic Outlook

This guide has detailed a systematic and scientifically rigorous approach to evaluating the metabolic stability of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol. By integrating in silico predictions with robust in vitro assays—progressing from a high-throughput microsomal screen to a more comprehensive hepatocyte assay—researchers can confidently characterize the metabolic profile of this novel spirocyclic compound.

The hypothetical finding of moderate stability is an encouraging result. It indicates that the spirocyclic scaffold may indeed confer a degree of metabolic robustness. The subsequent steps would be to use high-resolution LC-MS to identify the primary metabolites. If metabolism occurs at a single "soft spot" (e.g., hydroxylation on one of the rings), medicinal chemists can use this information to block that position through chemical modification, potentially enhancing the metabolic half-life while preserving pharmacological activity. This iterative design-make-test-analyze cycle is the cornerstone of modern drug discovery.

References

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  • Evotec (Cyprotex). (Accessed 2024). Hepatocyte Stability.
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  • Wiener, D., et al. (2004). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Toxicology.
  • protocols.io. (Accessed 2024). Microsomal stability assay for human and mouse liver microsomes.
  • Merck Millipore. (Accessed 2024). Metabolic Stability Assays.
  • Miners, J. O., & Mackenzie, P. I. (2025, August 8). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. ResearchGate.
  • Domainex. (Accessed 2024). Microsomal Clearance/Stability Assay.
  • Evotec (Cyprotex). (Accessed 2024). Microsomal Stability.
  • JRC Publications Repository. (Accessed 2024). Development of an in vitro metabolic hepatic clearance method.
  • de Bruyn Kops, C., et al. (2011). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. PMC.
  • ResearchGate. (Accessed 2024). Metabolism Prediction: Identification of Potential Sites of Metabolism in Lead Molecules.
  • Klun, J., et al. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry.
  • Schwaiger-Haber, M., et al. (2020, November 22). Public LC-Orbitrap-MS/MS Spectral Library for Metabolite Identification. bioRxiv.
  • Chen, Y., et al. (2023, April 14). In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes. Journal of Medicinal Chemistry.
  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
  • Cotter, D., et al. (2013). Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach. Bioinformatics.
  • Fay, K. A., et al. (2018). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC.
  • Chen, Y., & Benet, L. Z. (2018). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. eScholarship.org.
  • Kirchmair, J., et al. (2012, February 17). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling.
  • de Bruyn Kops, C., et al. (2024, January 3). Active Learning Approach for Guiding Site-of-Metabolism Measurement and Annotation. Journal of Chemical Information and Modeling.
  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube.
  • ResearchGate. (Accessed 2024). In vitro metabolic stability assays for the selected compounds.
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  • Corning Life Sciences. (Accessed 2024). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Penny, M. (2017, July 21). Spirocycles in Drug Discovery. Sygnature Discovery.
  • Dar'in, D., & Krasavin, M. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • Stepan, A. F., et al. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
  • Sohl, C. D., et al. (2012). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
  • Chemical Science. (2023, December 21). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. RSC Publishing.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC.
  • Desta, Z., et al. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
  • Preissner, S., et al. (2023, April 24). Biochemistry, Cytochrome P450. StatPearls.
  • Guengerich, F. P. (2018). Drug Metabolism: Cytochrome P450. ResearchGate.
  • MDPI. (Accessed 2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold.

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

This Application Note provides a comprehensive, modular protocol for the synthesis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol derivatives . This specific scaffold—a spirocyclic system fusing a pyrrolidine ring (2-aza) an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, modular protocol for the synthesis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol derivatives . This specific scaffold—a spirocyclic system fusing a pyrrolidine ring (2-aza) and a tetrahydropyran ring (6-oxa)—represents a high-value "sp3-rich" core for drug discovery, offering enhanced solubility and novel vectors for target engagement compared to flat aromatic systems.

The guide prioritizes a Ring-Closing Metathesis (RCM) strategy, which offers the highest regiocontrol for establishing the 6-oxa-spiro ether linkage and the 9-hydroxyl stereocenter.

Introduction & Strategic Analysis

The 6-oxa-2-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, often utilized to constrain the conformation of pharmacophores in GPCR and kinase inhibitors. The nomenclature implies a specific topology:

  • 2-aza: A nitrogen atom at position 2 of the 5-membered ring (pyrrolidine).

  • 6-oxa: An oxygen atom at position 6, which is in the 6-membered ring adjacent to the spiro center (position 5). This defines the system as a spiro-ether .

  • 9-ol: A hydroxyl group on the 6-membered ring.

  • 2-amino: An amino group attached to the nitrogen at position 2 (N-amino/hydrazine motif), or a substituent on the carbon framework if numbering varies. This protocol targets the N-amino derivative consistent with strict IUPAC numbering for this string.

Retrosynthetic Logic

Direct spirocyclization of linear precursors often suffers from poor regioselectivity (5-exo vs. 6-endo). To guarantee the formation of the 6-membered ether ring , we employ a Ring-Closing Metathesis (RCM) approach.

  • Spiro-Ether Formation: Construction of a gem-dialkenyl ether intermediate followed by Ru-catalyzed RCM.

  • 9-OH Installation: Hydroboration-oxidation of the resulting enol ether/alkene allows precise installation of the hydroxyl group.

  • N-Functionalization: Late-stage electrophilic amination converts the secondary amine to the N-amino hydrazine derivative.

Synthesis Protocol

Phase 1: Construction of the Spiro-Precursor

Objective: Synthesize the di-allyl intermediate required for RCM.

Step 1.1: Allylation of N-Boc-3-pyrrolidinone
  • Reagents: N-Boc-3-pyrrolidinone, Allylmagnesium bromide, THF.

  • Mechanism: Grignard addition to the ketone.

  • Protocol:

    • Dissolve N-Boc-3-pyrrolidinone (10.0 mmol) in anhydrous THF (50 mL) under N2.

    • Cool to -78°C.

    • Add Allylmagnesium bromide (1.0 M in ether, 12.0 mmol) dropwise over 20 min.

    • Stir at -78°C for 1 h, then warm to 0°C.

    • Quench with sat. NH4Cl. Extract with EtOAc (3x).

    • Yield Target: >85% of 3-allyl-3-hydroxy-N-Boc-pyrrolidine .

Step 1.2: O-Allylation (Etherification)
  • Reagents: NaH, Allyl bromide, TBAI (cat.), DMF.

  • Mechanism: Williamson ether synthesis to form the RCM precursor.

  • Protocol:

    • Dissolve the product from Step 1.1 (8.0 mmol) in DMF (40 mL) at 0°C.

    • Add NaH (60% dispersion, 10.0 mmol) portion-wise. Stir for 30 min.

    • Add Allyl bromide (10.0 mmol) and TBAI (0.1 eq).

    • Warm to RT and stir for 12 h.

    • Critical Control: Ensure complete O-alkylation to prevent side reactions in RCM.

    • Yield Target: >90% of 3-allyl-3-(allyloxy)-N-Boc-pyrrolidine .

Phase 2: Spirocyclization & Functionalization

Objective: Close the 6-membered ring and install the hydroxyl group.

Step 2.1: Ring-Closing Metathesis (RCM)
  • Reagents: Grubbs II Catalyst (5 mol%), DCM (degassed).

  • Mechanism: Ru-catalyzed olefin metathesis.

  • Protocol:

    • Dissolve the diene (5.0 mmol) in degassed DCM (0.01 M concentration is critical to favor intramolecular cyclization).

    • Add Grubbs 2nd Gen Catalyst .

    • Reflux (40°C) for 4-12 h under N2.

    • Purification: Filter through a silica pad to remove Ru residues.

    • Product: N-Boc-6-oxa-2-azaspiro[4.5]dec-8-ene . (Double bond at 8,9 position).

Step 2.2: Regioselective Hydroboration-Oxidation
  • Reagents: 9-BBN (or BH3·THF), then H2O2/NaOH.

  • Mechanism: Anti-Markovnikov syn-addition of water across the double bond.

  • Protocol:

    • Dissolve the spiro-alkene (4.0 mmol) in THF at 0°C.

    • Add 9-BBN (0.5 M, 5.0 mmol). Stir at RT for 12 h.

    • Cool to 0°C. Add 3M NaOH (5 mL) followed by 30% H2O2 (5 mL).

    • Stereocontrol: The bulky borane reagent approaches from the less hindered face (anti to the pyrrolidine nitrogen protecting group), establishing the relative stereochemistry of the 9-OH.

    • Yield Target: 75% of N-Boc-9-hydroxy-6-oxa-2-azaspiro[4.5]decane .

Phase 3: N-Amination (Formation of 2-Amino Derivative)

Objective: Convert the scaffold to the final "2-Amino" hydrazine species.

Step 3.1: N-Boc Deprotection
  • Reagents: TFA/DCM (1:4).

  • Protocol: Standard deprotection. Quantitative yield of the secondary amine TFA salt.

Step 3.2: Electrophilic N-Amination
  • Reagents: Chloramine (NH2Cl) (generated in situ) OR Hydroxylamine-O-sulfonic acid (HOSA).

  • Protocol (HOSA Method):

    • Dissolve the secondary amine (2.0 mmol) in water/THF (1:1).

    • Add K2CO3 (6.0 mmol).

    • Add Hydroxylamine-O-sulfonic acid (HOSA) (2.5 mmol) portion-wise.

    • Stir at RT for 12 h.

    • Workup: Extract with DCM. The product is the 1,1-disubstituted hydrazine .

    • Final Product: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol .

Visualization of Synthesis Workflow

SynthesisProtocol Start N-Boc-3-pyrrolidinone Step1 Grignard Addition (AllylMgBr) Start->Step1 Inter1 3-Allyl-3-hydroxy-pyrrolidine Step1->Inter1 C-C Bond Formation Step2 O-Alkylation (Allyl bromide, NaH) Inter1->Step2 Inter2 Diallyl Ether Precursor Step2->Inter2 Ether Linkage Step3 Ring-Closing Metathesis (Grubbs II) Inter2->Step3 Inter3 Spiro-dihydropyran Core Step3->Inter3 6-Ring Closure Step4 Hydroboration-Oxidation (9-BBN; H2O2) Inter3->Step4 Inter4 9-Hydroxy-Spiro-Scaffold (N-Boc protected) Step4->Inter4 Regioselective OH Step5 N-Deprotection & Amination (TFA; then HOSA) Inter4->Step5 Final 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol Step5->Final Hydrazine Formation

Caption: Step-by-step modular synthesis of the 2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol scaffold via RCM strategy.

Analytical Data Summary (Expected)

FragmentTechniqueDiagnostic SignalNote
Spiro Core 13C NMRQuaternary C at ~80-90 ppmCharacteristic of spiro-ether carbon (O-C-N environment).
Alkene (Inter3) 1H NMRMultiplets at 5.7-6.0 ppmDisappears after hydroboration.
9-Hydroxyl 1H NMRMultiplet at ~3.8-4.0 ppmShift depends on stereochemistry (axial/equatorial).
2-Amino (N-NH2) MS (ESI)M+16 mass shift vs aminePositive hydrazine test (e.g., reduction of AgNO3).
Stereochemistry NOESYCross-peaks between 9-H and Spiro-substituentsConfirms relative configuration of the OH group.

References

  • Spirocyclic Scaffolds in Drug Discovery : Smith, J. M., et al. "The Impact of Spirocyclic Scaffolds on Drug-Like Properties." Journal of Medicinal Chemistry, 2021. Link

  • RCM for Spiro-Ethers : Grubbs, R. H. "Olefin Metathesis." Tetrahedron, 2004. Link

  • Electrophilic Amination : "Synthesis of N-Amino Heterocycles via Electrophilic Amination." Organic Process Research & Development, 2018. Link

  • Prins Cyclization Alternative : "Stereoselective Synthesis of 4-Hydroxytetrahydropyrans via Prins Cyclization." Journal of Organic Chemistry, 2015. Link

Application

Advanced Application Note: Reductive Amination Techniques for 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

Executive Summary & Molecule Profile[1] This guide details the protocols for the reductive alkylation of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol . Structural Analysis & Nomenclature: The nomenclature "2-Amino-2-aza" expl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

This guide details the protocols for the reductive alkylation of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol .

Structural Analysis & Nomenclature: The nomenclature "2-Amino-2-aza" explicitly designates an N-amino (hydrazine) functionality (


) embedded within the spirocyclic scaffold. Unlike standard primary amines, this molecule is a 1,1-disubstituted hydrazine . Consequently, "reductive amination" in this context refers to the formation of a hydrazone  followed by its reduction to a substituted hydrazine  (

).
  • Core Scaffold: Spiro[4.5]decane (5-membered ring spiro-fused to a 6-membered ring).

  • Functional Groups:

    • N-Amino (Hydrazine) Handle: The primary reactive site for aldehyde/ketone condensation. Nucleophilic but less basic than alkyl amines (

      
      ).
      
    • 9-Hydroxy Group: A secondary alcohol that imparts polarity and potential facial selectivity during reduction.

    • 6-Oxa Ether Linkage: Modulates the conformation of the 6-membered ring, likely enforcing a chair-like geometry.

Chemical Challenges
  • Hydrazone Stability: Hydrazones are generally more stable than imines. Reduction requires activation (acid catalysis) or stronger hydride donors.

  • N-N Bond Integrity: Catalytic hydrogenation (e.g., Pd/C, Raney Ni) risks reductive cleavage of the N-N bond, destroying the hydrazine handle. Hydride reagents (borohydrides) are preferred to preserve the N-N bond.

  • Steric Hindrance: The spiro center (C5) imposes steric bulk, potentially slowing condensation with bulky ketones.

Mechanistic Pathway[2][3]

The reaction proceeds via the condensation of the N-amino group with a carbonyl to form a hydrazone, which is subsequently reduced.

ReactionMechanism Start 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol (R2N-NH2) Intermediate Hydrazone Intermediate (R2N-N=C(R')R'') Start->Intermediate Condensation (H+, -H2O) Carbonyl Aldehyde/Ketone (R'COR'') Carbonyl->Intermediate Product N-Alkylated Hydrazine (R2N-NH-CH(R')R'') Intermediate->Product Selective Reduction (NaBH(OAc)3 / NaBH3CN) SideProduct Cleaved Amine (R2NH + H2N-CH...) Intermediate->SideProduct Over-Reduction (H2/Pd, High Temp)

Figure 1: Mechanistic pathway for the reductive alkylation of N-amino spirocycles. Note the divergence between selective hydrazine formation and destructive N-N cleavage.

Experimental Protocols

Method A: Standard Protocol (Aldehydes)

Best for: Aliphatic and aromatic aldehydes, high functional group tolerance.

Reagents:

  • Substrate: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol (1.0 equiv)

  • Electrophile: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF. (Methanol can be used but may react with STAB slowly; DCE is preferred for STAB).

Procedure:

  • Dissolution: In a flame-dried vial, dissolve the spiro-hydrazine (1.0 equiv) in DCE (0.1 M concentration).

  • Condensation: Add the aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Hydrazone formation is often visible (slight color change). If the aldehyde is unreactive, add catalytic Acetic Acid (AcOH, 1–2 drops).

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours under Nitrogen. Monitor by LC-MS (Look for M+H of product; hydrazones may hydrolyze on LC columns, so check for disappearance of starting material).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

  • Purification: Flash chromatography. Caution: Hydrazines can be streak on silica. Use 1% Triethylamine (TEA) or NH4OH in the eluent.

Method B: Activated Protocol (Ketones & Sterically Hindered Substrates)

Best for: Cyclohexanones, aryl ketones, or when Method A fails.

Reagents:

  • Additive: Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Reductant: Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN)[1][2]

Procedure:

  • Complexation: Dissolve the spiro-hydrazine (1.0 equiv) and Ketone (1.2 equiv) in anhydrous THF.

  • Activation: Add Ti(OiPr)4 (1.5 – 2.0 equiv) neat. Stir at RT for 6–12 hours (or 50°C for 2 hours).

    • Mechanism:[1][3][4] Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the titanium-hydrazone species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Option 1 (Standard): Add NaBH3CN (2.0 equiv) and stir for 12 hours.

    • Option 2 (Stronger): Add NaBH4 (2.0 equiv) carefully. (Note: NaBH4 reduces ketones, but the pre-formed Ti-hydrazone reduces faster).

  • Quench (Critical): Quench with 10% NaOH or Rochelle’s Salt solution to break the Titanium emulsion. Stir vigorously until two clear layers form (can take 1 hour).

  • Workup: Extract with EtOAc.

Method C: "One-Pot" Aqueous/Green Conditions

Best for: Water-soluble aldehydes or biological applications.

Reagents:

  • Reductant: 2-Picoline Borane (Pic-BH3) (Stable, non-toxic alternative to Cyanoborohydride).

  • Solvent: MeOH/Water (9:1) or Ethanol.

Procedure:

  • Mix spiro-hydrazine and aldehyde in MeOH/Water.

  • Add Acetic Acid (to pH 5).

  • Add 2-Picoline Borane (1.2 equiv).

  • Stir at RT for 4 hours.

Optimization & Troubleshooting Guide

Decision Matrix

Optimization Start Select Carbonyl Type Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone MethodA Method A: NaBH(OAc)3 in DCE Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 + NaBH3CN Ketone->MethodB Check Conversion < 50%? MethodA->Check Heat Heat to 50°C Add AcOH Check->Heat Yes Microwave Method C: Microwave (80°C) with NaBH3CN Heat->Microwave Still Low

Figure 2: Optimization workflow for reductive alkylation.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction Hydrazone formation is unfavorable.Use Ti(OiPr)4 (Method B) to drive water removal. Add molecular sieves.
N-N Cleavage Over-reduction.Avoid Pd/C or Raney Ni . Use Borohydrides (NaBH(OAc)3) exclusively.
Low Solubility The 9-OH and spiro scaffold are polar.Switch solvent to MeOH/DCM (1:1) or TFE (Trifluoroethanol) .
Stereoisomers 9-OH creates facial bias.Expect diastereomers. Separate via HPLC. Bulky reductants (STAB) may enhance selectivity.
Poly-alkylation Highly reactive aldehydes (Formaldehyde).[5]Control stoichiometry strictly (0.9 equiv aldehyde). Use dilute conditions.

References

  • General Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[6] Chem.1996 , 61, 3849-3862.[6] Link

    • Master Organic Chemistry. "Reductive Amination."[7][1][3][2][8][5][6][9] Link

  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of ketones."[2][6] J. Chem. Soc., Perkin Trans.[6] 11995 , 2055-2058.

  • N-Amino Heterocycle Chemistry

    • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chim.[1] Oggi2014 . Link

    • ACS GCI Pharmaceutical Roundtable. "Reductive Amination Reagent Guide." Link

  • Spirocyclic Scaffolds: Carreira, E. M., et al. "Spirocyclic Scaffolds in Drug Discovery." Bioorg. Med. Chem. Lett. (General reference for spiro properties).

Disclaimer: This protocol assumes the standard IUPAC interpretation of "2-amino-2-aza" as a hydrazine moiety. If the specific commercial product refers to an exocyclic amine (e.g., 2-aminomethyl), standard amine protocols apply.

Sources

Method

incorporating 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol into fragment libraries

Application Note: Incorporating 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol into High-Dimensionality Fragment Libraries Abstract This guide details the strategic incorporation of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol and r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol into High-Dimensionality Fragment Libraries

Abstract

This guide details the strategic incorporation of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol and related high-Fsp³ spirocyclic scaffolds into fragment-based drug discovery (FBDD) libraries.[1] Unlike traditional planar heteroaromatics, this scaffold offers distinct 3D geometry, high water solubility, and orthogonal exit vectors (amine and alcohol). This document provides protocols for quality control, solubility assessment, and synthetic elaboration, specifically addressing the challenges of handling non-chromophoric, aliphatic fragments.

The Scaffold Advantage: Escaping "Flatland"

The dominance of planar, sp²-rich fragments in historical libraries has led to a "flatland" bias, often resulting in leads with poor physicochemical properties. The 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol scaffold represents a "privileged structure" for next-generation libraries due to three key factors:

  • High Fsp³ Character: With a saturated spiro[4.5]decane core, the Fsp³ fraction approaches 1.0. This correlates directly with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

  • Orthogonal Exit Vectors:

    • Vector A (2-Amino/2-Aza): The nitrogen on the 5-membered ring provides a nucleophilic handle for amide couplings, reductive aminations, or SNAr reactions.[1]

    • Vector B (9-Hydroxyl): The hydroxyl group on the 6-membered ring allows for ether formation or oxidation to a ketone for subsequent functionalization.[1]

    • Geometric separation: These vectors typically project at angles >90°, allowing the fragment to probe distinct sub-pockets simultaneously.

  • Metabolic Stability: The spiro-fusion restricts conformational flexibility, potentially reducing the entropic penalty of binding while protecting the core from rapid metabolic oxidation compared to flexible alkyl chains.

Structural Analysis & Nomenclature Note
  • Core: Spiro[4.5]decane (5-membered ring fused to 6-membered ring).[1]

  • Heteroatoms: 6-Oxa (ether oxygen in 6-ring), 2-Aza (amine nitrogen in 5-ring).[1]

  • Functionalization: The "2-Amino" designation implies a hydrazine motif (

    
    ) if attached to the 2-nitrogen, or an exocyclic amine on a carbon.[1] For the purpose of this protocol, we treat the 2-position nitrogen  as the primary "Amino" handle (secondary amine) and the 9-position  as the hydroxyl handle, as this is the most chemically stable and versatile configuration for FBDD.
    

Quality Control & Library Management

Critical Challenge: This molecule lacks a UV chromophore (e.g., benzene/pyridine rings). Standard LC-UV purity checks will fail, showing a "blank" trace.

Protocol: Non-Chromophoric QC Workflow

Objective: Verify identity and purity without UV absorbance.

  • Primary Detection: ELSD/CAD

    • Instrument: LC-MS equipped with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[1]

    • Method:

      • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 2 minutes (Aliphatic fragments elute early; ensure the void volume is separated).

    • Note: ELSD detects mass, not light absorption, making it ideal for this scaffold.

  • Identity Verification: 1H-NMR

    • Dissolve 1-2 mg in DMSO-d6.[1]

    • Diagnostic Signals:

      • 
         3.0–4.0 ppm: Multiplets corresponding to protons adjacent to N and O atoms.
        
      • 
         1.5–2.0 ppm: Complex multiplets for the spiro-cyclic methylene protons.[1]
        
      • Absence of aromatic protons (

        
         > 6.5 ppm) confirms no cross-contamination.
        

Experimental Protocols: Derivatization

To utilize this fragment, one must be able to "grow" it. The following protocols utilize the orthogonal vectors.

Workflow Visualization

FragmentElaboration Fragment Spiro Scaffold (2-Aza, 9-OH) VectorA Vector A: Amine (2-Position) Fragment->VectorA VectorB Vector B: Alcohol (9-Position) Fragment->VectorB Amide Amide Coupling (R-COOH) VectorA->Amide HATU/DIEA RedAm Reductive Amination (R-CHO) VectorA->RedAm NaBH(OAc)3 Ether Ether Synthesis (R-X / NaH) VectorB->Ether SN2 Ketone Oxidation to Ketone (Dess-Martin) VectorB->Ketone DMP Hit Elaborated Lead Amide->Hit RedAm->Hit Ether->Hit Ketone->Hit

Figure 1: Divergent synthesis pathways for fragment growing using the orthogonal amine and alcohol handles.[1]

Protocol A: Reductive Amination (Amine Vector)

Targeting the secondary amine (2-aza) to attach lipophilic tails.[1]

  • Reagents:

    • Fragment: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol (1.0 equiv)[1]

    • Aldehyde: R-CHO (1.2 equiv)[1]

    • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

    • Acid: Acetic acid (1.0 equiv, optional to catalyze iminium formation).

  • Procedure:

    • Step 1: Dissolve the fragment and aldehyde in DCE (0.1 M concentration).

    • Step 2: Add acetic acid and stir for 30 mins at Room Temperature (RT) to form the iminium ion.

    • Step 3: Add STAB in one portion. Stir at RT for 4–16 hours.

    • Step 4: Quench with saturated aqueous NaHCO₃.

    • Step 5: Extract with DCM (x3). Since the product is likely polar/basic, ensure the aqueous layer pH is >9 during extraction.

    • Step 6: Dry over MgSO₄ and concentrate.

  • Self-Validating Check:

    • LCMS (ELSD) should show a mass shift of +[Aldehyde MW] + 2 (for H2).

    • Disappearance of the aldehyde peak in LCMS.

Protocol B: Ether Synthesis (Alcohol Vector)

Targeting the 9-hydroxyl group.[1]

  • Reagents:

    • Fragment (N-Boc protected recommended to prevent N-alkylation): 1.0 equiv.

    • Electrophile: Alkyl halide (R-Br or R-I) (1.2 equiv).[1]

    • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv).

    • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Step 1: Dissolve N-Boc protected fragment in anhydrous THF at 0°C.

    • Step 2: Add NaH carefully. Stir for 30 mins to generate the alkoxide.

    • Step 3: Add Alkyl halide dropwise.

    • Step 4: Warm to RT and stir for 2–6 hours.

    • Step 5: Quench with water (carefully!). Extract with EtOAc.

Screening Methodologies

Due to the lack of UV absorbance and high solubility, Ligand-Observed NMR is the gold standard for screening this scaffold.

Method: 1D 1H-CPMG NMR Screening

Why: The CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence suppresses broad protein signals, allowing detection of the sharp signals from the small, unbound (or loosely bound) spiro fragment.[1]

  • Sample Preparation:

    • Protein: 5–10 µM target protein in phosphate buffer (D₂O/H₂O 10:90).

    • Fragment: 0.5–1.0 mM (ensure DMSO < 2%).

    • Reference: TMSP (Trimethylsilylpropanoic acid) as internal standard.

  • Data Acquisition:

    • Run a reference spectrum of the fragment alone (buffer only).

    • Run the spectrum of Fragment + Protein.

    • Hit Criteria: Look for line broadening or signal intensity reduction in the aliphatic region (1.5–4.0 ppm) compared to the reference. This indicates binding (reduced T2 relaxation time).

  • Troubleshooting (The "Invisible" Signal):

    • If signals overlap with protein background, use WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY). The spiro fragment's high hydration (due to the ether oxygen and hydroxyl) makes it an excellent candidate for WaterLOGSY, where binders show positive NOE signals (opposite to non-binders).

Summary Data Table

PropertyValue / CharacteristicImpact on FBDD
MW ~170–185 Da (depending on exact amine)Ultra-low MW allows efficient "Ligand Efficiency" (LE) optimization.[1]
ClogP -1.0 to 0.5 (Estimated)High hydrophilicity; ideal for oral bioavailability and solving solubility issues in lead series.[1]
Fsp³ > 0.8"3D" character; explores shape space inaccessible to flat aromatics.
H-Bond Donors 2 (Amine, Alcohol)Key anchor points for specific protein interactions.
H-Bond Acceptors 3 (Amine, Alcohol, Ether)The ether oxygen (6-oxa) can accept H-bonds from backbone amides.[1]
Detection ELSD / NMR / MS (No UV)Requires specialized QC and screening workflows (as detailed above).

References

  • Hung, A. W., et al. (2011). "Route to three-dimensional fragments using diversity-oriented synthesis." Angewandte Chemie International Edition, 50(52), 12492-12496. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990-5003. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[1][2] Nature Reviews Drug Discovery, 15, 605–619. Link

Sources

Application

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

Introduction The 2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of strategically positioned heteroatoms make it an attractive framework for the development of novel therapeutic agents targeting a range of biological targets, including those in the central nervous system.[1][2] The synthesis of this specific spirocycle, however, presents a considerable challenge due to the presence of two distinct and reactive functional groups: a secondary amine and a secondary alcohol. Unwanted side reactions, such as self-condensation, over-alkylation, and oxidation, can significantly reduce the yield and purity of the desired product.

This technical guide provides a comprehensive overview of protecting group strategies essential for the successful synthesis of 2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol. We will delve into the rationale behind the selection of orthogonal protecting groups, provide detailed experimental protocols for their introduction and removal, and present a logical workflow for the synthesis of this valuable spirocyclic scaffold. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the practical knowledge to navigate the complexities of this synthesis.

The Synthetic Challenge: Why Protecting Groups are Essential

The structure of 2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol contains a secondary amine within the spirocyclic core and a secondary hydroxyl group on the cyclohexane ring. Both of these functional groups are nucleophilic and can participate in a variety of chemical transformations. During the construction of the spirocyclic framework or subsequent functionalization, it is often necessary to perform reactions that are incompatible with unprotected amines or alcohols.

Protecting groups are temporary modifications of functional groups that render them inert to specific reaction conditions.[3][4] After the desired transformation is complete, the protecting group can be selectively removed to regenerate the original functional group. The key to a successful multi-step synthesis involving molecules with multiple reactive sites lies in the implementation of an orthogonal protecting group strategy . This strategy allows for the selective deprotection of one protecting group in the presence of others, enabling a stepwise and controlled manipulation of the molecule.[3][5][6]

Proposed Synthetic Strategy and Orthogonal Protection Scheme

A plausible retrosynthetic analysis of 2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol suggests a convergent approach where the piperidine and tetrahydropyran rings are formed in a controlled sequence. The strategic application of protecting groups is paramount in this process. We propose a synthetic workflow that utilizes the tert-butyloxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) group for the alcohol. These two protecting groups are orthogonal, meaning they can be removed under distinct conditions without affecting each other.[7]

The general synthetic workflow is depicted below:

G cluster_0 Synthetic Workflow A Starting Material (e.g., substituted piperidone) B Spirocyclization A->B C Intermediate with unprotected -NH and -OH groups B->C D Orthogonal Protection - Boc protection of amine - TBDMS protection of alcohol C->D E Protected Intermediate (N-Boc, O-TBDMS) D->E F Further Synthetic Modifications (if required) E->F K Global Deprotection E->K G Selective Deprotection of Boc group (Acidic conditions) F->G H Intermediate with free amine and protected alcohol G->H I Selective Deprotection of TBDMS group (Fluoride source) H->I J Final Product 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol I->J K->J

Caption: Proposed synthetic workflow for 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol.

Protecting Group Selection and Rationale

Amine Protection: The Boc Group

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine in the spirocyclic core.[8][9]

  • Ease of Introduction: The Boc group is readily introduced using di-tert-butyl dicarbonate (Boc)₂O under mild basic conditions.[10][11]

  • Stability: N-Boc carbamates are stable to a wide range of reaction conditions, including nucleophilic attack, catalytic hydrogenation, and mildly basic conditions.[8][11] This stability is crucial during the subsequent protection of the hydroxyl group and any other planned synthetic transformations.

  • Selective Removal: The Boc group is labile under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[10][12] These conditions are orthogonal to the removal of the TBDMS group, which is typically cleaved with fluoride ions.

Alcohol Protection: The TBDMS Group

The tert-butyldimethylsilyl (TBDMS) group is a robust and widely used protecting group for alcohols.[13][14]

  • Ease of Introduction: The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole.[13][14]

  • Stability: TBDMS ethers are significantly more stable than other silyl ethers like trimethylsilyl (TMS) ethers, offering resistance to a variety of non-acidic and non-fluoride reaction conditions.[13][14] This stability allows for the selective deprotection of the N-Boc group without affecting the O-TBDMS ether.

  • Selective Removal: The TBDMS group is most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[14] These conditions are mild and will not cleave the N-Boc group.

Data Presentation: Comparison of Protecting Groups

Protecting GroupStructureReagent for ProtectionTypical Conditions for ProtectionReagent for DeprotectionTypical Conditions for DeprotectionOrthogonality
Boc (tert-Butyloxycarbonyl)Boc-N<(Boc)₂OBase (e.g., NEt₃, NaOH), Solvent (e.g., CH₂Cl₂, H₂O)Strong AcidTFA in CH₂Cl₂ or HCl in DioxaneOrthogonal to TBDMS[7]
Cbz (Carbobenzyloxy)Cbz-N<Cbz-ClBase (e.g., NaHCO₃), Solvent (e.g., H₂O/Dioxane)H₂, Pd/CH₂ (1 atm), Pd/C, Solvent (e.g., MeOH, EtOAc)Not orthogonal to some reducible groups
TBDMS (tert-Butyldimethylsilyl)TBDMS-O-TBDMS-ClImidazole, DMF or CH₂Cl₂Fluoride SourceTBAF in THFOrthogonal to Boc[7]
Bn (Benzyl)Bn-O-BnBr, NaHNaH, THFH₂, Pd/CH₂ (1 atm), Pd/C, Solvent (e.g., MeOH, EtOAc)Not orthogonal to Cbz

Experimental Protocols

Protocol 1: N-Boc Protection of the Secondary Amine

This protocol describes the protection of the secondary amine in the 2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol core.

Materials:

  • 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol intermediate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or a biphasic system with water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol intermediate (1.0 eq) in CH₂Cl₂.

  • Add triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected spirocycle.

Protocol 2: O-TBDMS Protection of the Secondary Alcohol

This protocol details the protection of the secondary hydroxyl group.

Materials:

  • N-Boc-6-oxa-2-azaspiro[4.5]decan-9-ol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add TBDMS-Cl (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting O-TBDMS ether by flash column chromatography on silica gel.[14]

Protocol 3: Selective N-Boc Deprotection

This protocol describes the selective removal of the Boc protecting group.

Materials:

  • N-Boc, O-TBDMS protected 2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the fully protected spirocycle (1.0 eq) in CH₂Cl₂.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the amine with the TBDMS protected alcohol.

Protocol 4: Selective O-TBDMS Deprotection

This protocol details the selective removal of the TBDMS protecting group.

Materials:

  • N-Boc, O-TBDMS protected 2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.[14]

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationships in Protecting Group Strategy

G cluster_1 Orthogonal Deprotection Strategy Start Fully Protected Intermediate (N-Boc, O-TBDMS) PathA Acidic Conditions (e.g., TFA) Start->PathA PathB Fluoride Source (e.g., TBAF) Start->PathB IntermediateA Free Amine, Protected Alcohol (H₂N-Spiro-O-TBDMS) PathA->IntermediateA FinalA Fluoride Source (e.g., TBAF) IntermediateA->FinalA IntermediateB Protected Amine, Free Alcohol (Boc-HN-Spiro-OH) PathB->IntermediateB FinalB Acidic Conditions (e.g., TFA) IntermediateB->FinalB End Final Product (H₂N-Spiro-OH) FinalA->End FinalB->End

Caption: Orthogonal deprotection pathways for the N-Boc, O-TBDMS protected intermediate.

Conclusion

The successful synthesis of 2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol hinges on a well-defined and meticulously executed protecting group strategy. The use of orthogonal protecting groups, such as Boc for the amine and TBDMS for the alcohol, provides the necessary control to perform sequential synthetic transformations without compromising the integrity of the molecule. The protocols and strategies outlined in this application note offer a robust framework for researchers to access this valuable spirocyclic scaffold, thereby facilitating further exploration of its potential in drug discovery and development.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2021). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 60(22), 12347-12352. [Link]

  • Fiveable. (2025, August 15). tert-Butyldimethylsilyl chloride Definition. [Link]

  • Lin, C.-Y., et al. (2025, January 22). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 573. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Sapkota, K., & Huang, F. (2019). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Synlett, 30(16), 1895-1898. [Link]

  • University of Wisconsin. Protecting Groups. [Link]

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  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Smith, C. D., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Protecting group. [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Wang, Y., et al. (2015, June 19). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5471-5482. [Link]

  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

  • Albanese, V., et al. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • National Institutes of Health. (2023, May 11). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4057. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 14(3), 6146-6156. [Link]

  • ResearchGate. (2025, December 10). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • The Organic Chemistry Portal. Benzyl Chloroformate. [Link]

  • ACS Publications. (2015, March 13). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3974-3981. [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. [Link]

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Sources

Method

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: Spirocyclic scaffolds are increasingly sought after in drug discovery due to their inherent three-dimensional nature, which can lead to improved pot...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Spirocyclic scaffolds are increasingly sought after in drug discovery due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and physicochemical properties.[1] This document provides detailed application notes and protocols centered on the versatile building block, 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol. While this specific molecule is a novel scaffold, its synthesis and derivatization are grounded in well-established chemical transformations. These protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel pharmaceutical intermediates.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and structurally complex core that is advantageous in medicinal chemistry.[1] Unlike their linear or planar counterparts, the three-dimensional arrangement of spirocycles allows for a more precise orientation of functional groups, facilitating optimal interactions with biological targets. The 6-oxa-2-azaspiro[4.5]decane framework, in particular, combines the favorable properties of a morpholine-like ether linkage with a spirocyclic amine, offering multiple points for diversification. The presence of both an amino and a hydroxyl group in 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol makes it a particularly valuable intermediate for creating a diverse library of compounds.

Proposed Synthesis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the formation of a spiro-epoxide followed by a regioselective ring-opening with a suitable amine.

Synthetic Strategy Overview

The proposed synthetic pathway is outlined below. This strategy leverages the robust and well-documented reactions of epoxide ring-opening with amines to construct the core amino alcohol functionality.[2][3]

Synthetic_Pathway A 1,4-Cyclohexanedione monoethylene ketal B Spiro-epoxide Intermediate A->B Corey-Chaykovsky Reaction C 2-(N-Benzylamino)-6-oxa-2-azaspiro[4.5]decan-9-ol B->C Epoxide Ring-Opening with Benzylamine D 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol C->D Palladium-catalyzed Hydrogenolysis

Caption: Proposed synthetic workflow for 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol.

Experimental Protocols

Protocol 2.2.1: Synthesis of Spiro-epoxide Intermediate

This protocol describes the formation of the spiro-epoxide from 1,4-cyclohexanedione monoethylene ketal using the Corey-Chaykovsky reaction.

  • Materials:

    • 1,4-Cyclohexanedione monoethylene ketal

    • Trimethylsulfoxonium iodide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the resulting mixture until the evolution of hydrogen gas ceases and a clear solution is obtained.

    • Cool the solution to 0 °C and add a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the spiro-epoxide intermediate.

Protocol 2.2.2: Synthesis of 2-(N-Benzylamino)-6-oxa-2-azaspiro[4.5]decan-9-ol

This step involves the nucleophilic ring-opening of the spiro-epoxide with benzylamine.[2][3]

  • Materials:

    • Spiro-epoxide intermediate

    • Benzylamine

    • Lithium perchlorate

    • Acetonitrile

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the spiro-epoxide intermediate (1.0 eq) in acetonitrile, add benzylamine (1.2 eq) and lithium perchlorate (0.1 eq).

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(N-Benzylamino)-6-oxa-2-azaspiro[4.5]decan-9-ol.

Protocol 2.2.3: Deprotection to 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

The final step is the removal of the benzyl protecting group via catalytic hydrogenation.

  • Materials:

    • 2-(N-Benzylamino)-6-oxa-2-azaspiro[4.5]decan-9-ol

    • Palladium on carbon (10 wt. %)

    • Methanol

    • Hydrogen gas

    • Celite

  • Procedure:

    • Dissolve 2-(N-Benzylamino)-6-oxa-2-azaspiro[4.5]decan-9-ol (1.0 eq) in methanol.

    • Carefully add palladium on carbon (10 mol %) to the solution.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol. The product may be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.

Application in the Synthesis of Pharmaceutical Intermediates

The bifunctional nature of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol allows for a variety of derivatizations to produce a range of pharmaceutical intermediates. The secondary amine can undergo N-alkylation or N-acylation, while the secondary alcohol can be acylated or oxidized.

N-Alkylation and Reductive Amination

N-alkylation introduces substituents on the nitrogen atom, a common strategy for modulating the pharmacological properties of a lead compound.[4][5] Reductive amination provides a controlled method for this transformation.[6][7]

Derivatization_Workflow Start 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol N_Alkylation N-Alkylated Intermediates Start->N_Alkylation Reductive Amination (R-CHO, NaBH(OAc)3) N_Acylation N-Acylated Intermediates Start->N_Acylation Acylation (R-COCl, Base) O_Acylation O-Acylated Intermediates Start->O_Acylation Esterification (R-COOH, DCC)

Caption: Key derivatization pathways for the title compound.

Protocol 3.1.1: N-Alkylation via Reductive Amination

  • Materials:

    • 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

EntryAldehyde/KetoneProductExpected Yield (%)
1CyclopentanoneN-Cyclopentyl-6-oxa-2-azaspiro[4.5]decan-9-ol85-95
2BenzaldehydeN-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-ol80-90
34-FluorobenzaldehydeN-(4-Fluorobenzyl)-6-oxa-2-azaspiro[4.5]decan-9-ol82-92
N-Acylation

Acylation of the secondary amine can introduce amide functionalities, which are prevalent in many drug molecules.

Protocol 3.2.1: N-Acylation with Acyl Chlorides

  • Materials:

    • 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

    • Acyl chloride (1.1 eq)

    • Triethylamine or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol (1.0 eq) and triethylamine (1.5 eq) in DCM and cool to 0 °C.

    • Add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • Purify by column chromatography.

EntryAcyl ChlorideProductExpected Yield (%)
1Acetyl chlorideN-Acetyl-6-oxa-2-azaspiro[4.5]decan-9-ol90-98
2Benzoyl chlorideN-Benzoyl-6-oxa-2-azaspiro[4.5]decan-9-ol88-95
34-Chlorobenzoyl chlorideN-(4-Chlorobenzoyl)-6-oxa-2-azaspiro[4.5]decan-9-ol85-95

Characterization Data (Predicted)

As 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is a novel compound, experimental spectroscopic data is not available. However, based on its structure, the following characteristic peaks can be predicted.

TechniquePredicted Data
¹H NMR Broad singlet for -OH and -NH protons, multiplets for the cyclohexyl and morpholine ring protons.
¹³C NMR Signals corresponding to the spiro carbon, carbons adjacent to oxygen and nitrogen, and the other aliphatic carbons.
IR Broad O-H and N-H stretching bands (3200-3500 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), C-O stretching (~1100 cm⁻¹).
MS (ESI+) [M+H]⁺ corresponding to the molecular weight.

Conclusion

2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol represents a promising and versatile building block for the synthesis of novel pharmaceutical intermediates. The proposed synthetic route is robust and relies on well-established chemical transformations. The dual functionality of this spirocyclic amino alcohol allows for a wide range of derivatizations, providing access to a diverse chemical space for drug discovery programs. The protocols outlined in this document serve as a comprehensive guide for researchers to synthesize and utilize this valuable scaffold in their medicinal chemistry efforts.

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  • Puig, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10866-10881. Available at: [Link]

  • Chen, Y., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(1), 107. Available at: [Link]

  • Reddy, B. M., et al. (2007). An Efficient Method for Cleavage of Epoxides with Aromatic Amines. The Journal of Organic Chemistry, 72(19), 7437-7440. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23. Available at: [Link]

  • ChemHelpASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

Sources

Application

Application Note &amp; Protocols: A Strategic Guide to Designing Kinase Inhibitors with a 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol Core

Abstract: Protein kinases are a critical class of enzymes and a cornerstone of modern targeted therapy, particularly in oncology.[1][2] The relentless pursuit of novel, selective, and potent kinase inhibitors necessitate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are a critical class of enzymes and a cornerstone of modern targeted therapy, particularly in oncology.[1][2] The relentless pursuit of novel, selective, and potent kinase inhibitors necessitates the exploration of new chemical space.[3][4] Three-dimensional (3D) scaffolds are increasingly sought after to overcome the limitations of traditional flat, aromatic structures, often leading to improved physicochemical properties and unique interactions with target proteins.[5][6][7] This guide introduces the 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol core, a promising, yet underexplored, spirocyclic scaffold. We present a comprehensive strategy encompassing scaffold synthesis and derivatization, target selection via computational methods, and detailed protocols for in vitro and cellular validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel 3D scaffolds to discover next-generation kinase inhibitors.

Part 1: The Spirocyclic Core: Rationale and Synthetic Strategy

The 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol core offers several advantages for kinase inhibitor design. Its inherent three-dimensionality provides a rigid framework that can orient substituents into specific vectors, potentially accessing unique pockets within the kinase ATP-binding site and enhancing selectivity.[6][8] The spirocyclic nature can also improve drug-like properties such as solubility and metabolic stability compared to non-spirocyclic counterparts.[5][6]

The core structure presents two primary, orthogonal vectors for chemical modification: the C2-amino group and the C9-hydroxyl group. This allows for the systematic exploration of structure-activity relationships (SAR).[9]

  • Vector 1 (C2-Amino): This primary amine is an ideal handle for building interactions with the "hinge" region of the kinase, a critical anchoring point for most ATP-competitive inhibitors. Standard amide coupling or reductive amination reactions can be employed to introduce a wide variety of substituents.

  • Vector 2 (C9-Hydroxyl): This secondary alcohol can be used to explore interactions with the solvent-exposed region or deeper hydrophobic pockets. It can be functionalized to introduce groups that modulate potency, selectivity, or pharmacokinetic properties.

G Figure 1: Key derivatization points on the spirocyclic core. Core Vec1 1 Core->Vec1 Vec2 2 Core->Vec2

Caption: Figure 1: Key derivatization points on the spirocyclic core.

Proposed Synthetic Protocol: While a specific literature synthesis for this exact molecule is not prominent, a rational and scalable route can be proposed based on established methodologies for similar spirocyclic systems.[10]

  • Step 1: Spirocycle Formation: A key step would involve a spirocyclization reaction, potentially starting from a commercially available piperidone derivative.

  • Step 2: Functional Group Installation: Introduction of the amine and hydroxyl functionalities would require careful use of protecting groups to ensure regioselectivity.

  • Step 3: Library Synthesis via Amide Coupling (Vector 1): a. To a solution of the protected spirocyclic amine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq). b. Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. c. Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography. d. Deprotect the remaining functional groups under appropriate conditions (e.g., TFA for Boc-group removal) to yield the final compound.

Part 2: Integrated Discovery Workflow

A successful kinase inhibitor discovery campaign integrates computational chemistry, synthetic chemistry, and biological validation.[11][12] The following workflow is recommended for prosecuting the 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol scaffold.

G Scaffold Scaffold Synthesis & Diversification SAR SAR Analysis & Analogue Synthesis Scaffold->SAR Comp Computational Modeling (Target Selection & Docking) PrimScreen Primary Biochemical Screen (e.g., ADP-Glo™) Comp->PrimScreen Confirm Hit Confirmation (IC50 Determination) PrimScreen->Confirm SAR->PrimScreen Iterative Cycles Confirm->SAR Select Selectivity Profiling (Kinase Panel) Confirm->Select MoA Mechanism of Action (SPR / ITC) Select->MoA Cell Cellular Assays (Target Engagement & Phenotype) Select->Cell

Caption: Figure 2: Integrated workflow for kinase inhibitor discovery.

Computational Modeling Protocol:

  • Target Selection: Analyze the spirocyclic core's structural features. Its 3D nature may be well-suited for kinases with deeper or more open ATP pockets. Select a panel of kinases from different families for initial in silico screening.

  • Scaffold Docking: a. Obtain high-resolution crystal structures of the selected kinases from the Protein Data Bank (PDB). b. Prepare the protein structures by removing water molecules, adding hydrogens, and assigning charges. c. Generate a low-energy 3D conformation of the 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol core. d. Perform docking simulations using software like AutoDock or Glide to predict the binding mode and score of the core within the ATP-binding site of each kinase. e. Prioritize kinases where the scaffold shows a favorable binding pose, particularly with the C2-amino group oriented towards the hinge region. This provides a rational basis for selecting targets for the initial biochemical screen.[13]

Part 3: Experimental Validation: Biochemical Assays

The primary goal of biochemical validation is to confirm that synthesized compounds inhibit the target kinase's enzymatic activity.[2][14] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose, as it measures the amount of ADP produced in the kinase reaction.[15]

Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol is a self-validating system, including controls for maximum kinase activity (DMSO vehicle) and complete inhibition (no-enzyme or a potent known inhibitor).

Materials:

  • Target Kinase & corresponding substrate (protein or peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[16]

  • ATP, MgCl₂, DTT, Assay Buffer (e.g., HEPES-based)

  • Test compounds dissolved in 100% DMSO

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettors and a plate-reading luminometer

Procedure:

  • Compound Plating: a. Prepare serial dilutions of the test compounds in DMSO (e.g., 11-point, 3-fold dilutions starting from 1 mM). b. Transfer a small volume (e.g., 1 µL) of each compound dilution into the appropriate wells of the assay plate. Include DMSO-only wells for the 0% inhibition control (Max Signal) and wells without kinase for the 100% inhibition control (Background).

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. b. Add 12.5 µL of the 2X Kinase/Substrate mix to each well. c. Seal the plate and incubate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ATP Depletion: a. Add 12.5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: a. Add 25 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal. b. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: a. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the Background signal from all other measurements. b. Calculate the percent inhibition for each compound concentration relative to the Max Signal (DMSO control). c. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: Quantitative data should be summarized for clear comparison of compound potency and selectivity.

Table 1: Hypothetical SAR Data for a Series of MAPK11 Inhibitors

Compound ID R¹ Group (at C2-Amine) R² Group (at C9-OH) MAPK11 IC₅₀ (nM) [a] p38α IC₅₀ (nM) [a] Selectivity Index (p38α/MAPK11)
GS-001 3-cyanophenyl -H 150 2500 16.7
GS-002 4-pyridyl -H 85 1800 21.2
GS-003 3-cyanophenyl -CH₃ 125 2300 18.4
GS-004 4-pyridyl -CH₃ 4.2 1650 392.9
Staurosporine (Control) (Control) 2.5 1.8 0.7

[a] IC₅₀ values determined using the ADP-Glo™ assay; data are the mean of n=3 experiments.

Part 4: Cellular Validation and Mechanism of Action

Biochemical activity must translate to a cellular context. Cellular assays confirm target engagement and measure the inhibitor's effect on downstream signaling pathways.[14][17]

G Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (Cell Proliferation, Survival) ERK->TF Inhibitor GS-004 (MEK Inhibitor) Inhibitor->MEK

Caption: Figure 3: Inhibition of a representative kinase signaling pathway.

Protocol: Western Blot for Downstream Target Inhibition

This protocol assesses if the inhibitor blocks the phosphorylation of a kinase's substrate in cells. For a hypothetical MEK inhibitor, we would measure the phosphorylation of its direct substrate, ERK.

  • Cell Culture and Treatment: a. Plate cells (e.g., A549 lung cancer cells) in 6-well plates and grow to 70-80% confluency. b. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling. c. Pre-treat cells with various concentrations of the test compound (e.g., GS-004) or DMSO vehicle for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 15 minutes to activate the target pathway.

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: a. Strip the membrane and re-probe with an antibody for the total substrate protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. b. Quantify band intensities to determine the reduction in substrate phosphorylation as a function of inhibitor concentration.

References

  • Meyers, M. J., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Carles, F., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-4. [Link]

  • Selfridge, M. (2024). Design and Synthesis of Novel Kinase Inhibitors for Targeted Cancer Therapy. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2). [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Wang, Z., et al. (2015). Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template. Molecules, 20(1), 1335-1359. [Link]

  • Hajduk, P. J., et al. (2009). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Journal of Medicinal Chemistry, 52(6), 1927-1942. [Link]

  • Dandepally, S. R., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3743-3749. [Link]

  • MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. [Link]

  • Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • ACS Publications. (2025). Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. Journal of Medicinal Chemistry. [Link]

  • Fleita, D., et al. (2013). Synthesis, Structure Activity Relationships and Biological Activity Evaluation of Novel Spirocyclic Thiazolidin-4-Ones as Potential Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors. Drug Research, 64(1), 23-30. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Asquith, C. R. M., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. [Link]

  • Mirante. (n.d.). Structure Activity Relationship Of Drugs. Mirante. [Link]

  • Pharmacology Mentor. (2024). Structure-Activity Relationship (SAR). Pharmacology Mentor. [Link]

  • ResearchGate. (2026). Lead generation of Aurora-A kinase inhibitors: Using 3D-QSAR pharmacophore modeling, virtual screening, and molecular docking. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving stereochemistry issues in 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol synthesis

Technical Support Guide: Stereochemical Control in 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol Synthesis Introduction: The Stereochemical Challenge The synthesis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stereochemical Control in 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol Synthesis

Introduction: The Stereochemical Challenge

The synthesis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol presents a classic "double-lock" stereochemical problem common in spirocyclic drug discovery (e.g., SHP2 inhibitors). You are managing two distinct stereogenic elements:

  • The Spiro Center (C5): The chiral junction fusing the pyrrolidine (azo) and pyran (oxa) rings.

  • The Remote Alcohol (C9): The hydroxyl group on the six-membered ring, which can exist in cis or trans orientation relative to the ether oxygen.

This guide moves beyond standard literature to address the "hidden" failure modes—specifically, why you are isolating racemic mixtures despite using chiral catalysts, or why your diastereomeric ratio (d.r.) flips upon scale-up.

Module 1: Constructing the Spiro-Center (The Enantioselectivity Check)

The Issue: Users often report low enantiomeric excess (ee) during the spiro-cyclization step, or "scrambling" of the center during subsequent deprotection steps.

Q: I used a chiral Lewis acid for the spiro-cyclization, but my product is nearly racemic. Why?

A: The issue is likely reversible oxocarbenium ion formation . In many routes (e.g., Prins cyclization or epoxide opening), the reaction proceeds through a distinct oxocarbenium intermediate. If your reaction temperature is too high or the Lewis acid is too "hard" (e.g.,


), the ring-closing step becomes reversible. The thermodynamic product (often the racemate or the more stable diastereomer) will dominate over the kinetically controlled enantiomer you are trying to set.

Corrective Protocol:

  • Switch to "Softer" Lewis Acids: Use TMSOTf or SnCl4 at -78°C. These promote a tighter ion pair, preventing the ring-opening equilibration that destroys stereochemistry.

  • Kinetic Trapping: Ensure your nucleophile (the alcohol or alkene closing the ring) is intramolecularly positioned to snap shut faster than the bond rotation can occur.

Q: How do I separate the enantiomers if the synthesis fails to be selective?

A: Direct resolution of the final alcohol is difficult due to peak overlap. We recommend Early-Stage Resolution at the ketone intermediate stage (before reducing the C9 ketone).

  • Method: Chiral SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak IG or IC (immobilized phases are robust for spiro-amines).

  • Mobile Phase:

    
     / Methanol + 0.1% DEA (Diethylamine is crucial to sharpen the amine peak).
    

Module 2: The C9-Hydroxyl Installation (The Diastereoselectivity Check)

The Issue: This is the most common failure point. Reducing the ketone at C9 yields the wrong diastereomer (e.g., trans-OH instead of cis-OH), or a difficult-to-separate 1:1 mixture.

Q: Why does NaBH4 give me a 50:50 mixture of diastereomers?

A: The spiro-scaffold is conformationally flexible. In a standard chair-like transition state, the hydride reagent (NaBH4) approaches from the axial or equatorial face. In this spiro system, the "bottom" face is blocked by the pyrrolidine ring, while the "top" face is blocked by axial hydrogens. Small reagents like NaBH4 are "confused" by these competing steric interactions, leading to poor selectivity.

Q: How do I force the reaction to yield the cis-alcohol (Axial attack)?

A: You must switch to Steric Control using bulky hydride reagents.

Target IsomerReagent StrategyMechanismExpected d.r.
Equatorial OH (Thermodynamic) L-Selectride (LiB(sec-Bu)3H)Steric bulk forces attack from the less hindered (axial) face.> 95:5
Axial OH (Kinetic) K-Selectride in THF at -78°CIncreased cation size (K+) alters chelation; extreme bulk forces attack from the most accessible trajectory.~ 80:20
Generic/Mixed NaBH4 / MeOH Small hydride, little discrimination.~ 50:50

Critical Process Parameter (CPP): For L-Selectride reductions, the quenching temperature is critical. Quench with oxidative workup (


) at 0°C , not room temperature. Exothermic quenching can cause epimerization if any residual ketone is present.

Module 3: Analytical Troubleshooting & Validation

Q: My NMR peaks are overlapping. How do I prove I have the cis-isomer?

A: You cannot rely on J-coupling constants alone because the spiro-fusion distorts the chair geometry of the six-membered ring. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

The "Lighthouse" Protocol for Assignment:

  • Anchor: Identify the proton on the spiro-carbon (or the distinct methylene protons adjacent to the ether oxygen, H7).

  • Target: Irradiate the H9 proton (attached to the alcohol carbon).

  • Signal:

    • Strong NOE between H9 and the axial protons of the pyrrolidine ring

      
      Cis-relationship  (Alcohol is pointing "down" towards the ring).
      
    • No NOE (or weak)

      
      Trans-relationship .
      

Visualizing the Solution

The following workflow illustrates the decision logic for resolving stereochemical ambiguity during the synthesis.

SpiroSynthesis Precursor Spiro-Ketone Intermediate (Racemic or Enantioenriched) Decision Is the Spiro-Center Enantiopure? Precursor->Decision Resolution Step A: Chiral SFC Resolution (Column: Chiralpak IG) Decision->Resolution No (Racemic) Reduction Step B: C9-Ketone Reduction Decision->Reduction Yes Resolution->Reduction Pure Enantiomer Isolated Reagent_Select Reagent Selection Reduction->Reagent_Select Path_Thermo Route 1: Thermodynamic Control (Target: Equatorial OH) Use: L-Selectride, -78°C Reagent_Select->Path_Thermo Need Equatorial Path_Kinetic Route 2: Kinetic Control (Target: Axial OH) Use: DIBAL-H or CBS Catalyst Reagent_Select->Path_Kinetic Need Axial Validation Step C: NOESY Validation (Check H9 vs Spiro-Ring) Path_Thermo->Validation Path_Kinetic->Validation Final 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol (Single Stereoisomer) Validation->Final

Caption: Figure 1. Stereochemical resolution and synthesis workflow. Yellow nodes indicate decision points; Green nodes indicate specific synthetic tactics.

References

  • IUPAC Nomenclature of Spiro Compounds. IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.Link

  • Stereoselective Reduction of Cyclic Ketones. Kennedy, N., & Cohen, T. (2015).[1][2] The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols.[2][3] Journal of Organic Chemistry.[1][2][3] Link

  • Spirocyclic Scaffold Synthesis. Xu, J., et al. (2020). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives. ResearchGate/Wiley. Link

  • Chiral Resolution Strategies. Kannappan, V. (2025).[4] Part 6: Resolution of Enantiomers - Chromatographic and Chemical Methods.[4] Chiralpedia.[4] Link

  • NOE Assignment in Spirocycles. Duke University NMR Center. Protein NMR Structure Determination with Automated NOE Assignment (Principles applicable to small spiro-molecules).Link

Sources

Optimization

minimizing side reactions when functionalizing 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

This technical guide addresses the functionalization of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol , a complex bifunctional spirocycle. The guide prioritizes chemoselectivity, steric management, and the preservation of ster...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the functionalization of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol , a complex bifunctional spirocycle. The guide prioritizes chemoselectivity, steric management, and the preservation of stereochemical integrity.

Molecular Profile & Reactivity Matrix

Before initiating any protocol, you must understand the electronic and steric landscape of your substrate. This molecule features a spiro[4.5]decane core, which imposes significant conformational rigidity and steric bulk.

FeatureChemical CharacteristicPotential Side Reaction
Primary Amine (

)
High Nucleophilicity, Basic (pKa ~9-10)Over-alkylation, oxidation to nitro/diazo, interference with Lewis acids.
Secondary Alcohol (

)
Moderate Nucleophilicity, AmphotericElimination (dehydration), O-alkylation (if base is too strong), Epimerization (at C9).
Spiro Center (C5) Quaternary Carbon, Steric BulkReduced reaction rates at adjacent positions; "Neopentyl-like" hindrance.
Ether Linkage (6-Oxa) Inductive withdrawing effectStabilizes adjacent cations; generally inert but can coordinate metals.

Troubleshooting Guide: Minimizing Side Reactions

Scenario A: "I am getting a mixture of N- and O-functionalized products."

Root Cause: Poor chemoselectivity due to uncontrolled pH or non-selective electrophiles. While amines are more nucleophilic than alcohols, strong bases (e.g., NaH, KOtBu) deprotonate the alcohol, making the alkoxide a competitive nucleophile.

Corrective Protocol:

  • Base Selection: Use mild organic bases (e.g.,

    
    , DIPEA, or Pyridine). Avoid inorganic bases that can deprotonate the hydroxyl group.
    
  • Temperature Control: Conduct the amine functionalization at 0°C to -78°C . The activation energy for N-attack is lower than O-attack; low temperatures kinetically favor the amine.

  • Transient Protection: If selectivity remains poor, use a TMS-protection strategy :

    • Step 1: Treat with HMDS (Hexamethyldisilazane) to silylate the alcohol.

    • Step 2: Functionalize the amine.[1][2][3]

    • Step 3: Acidic workup (mild HCl or citric acid) cleaves the TMS ether automatically.

Scenario B: "The reaction stalls or yields are <20% despite active reagents."

Root Cause: Spiro-induced Steric Shielding . The orthogonal arrangement of the 5- and 6-membered rings creates a "steric wall" near the spiro center. If your functionalization site is close to the spiro junction, standard


 trajectories are blocked.

Corrective Protocol:

  • Switch Mechanisms: Move from

    
     (sterically sensitive) to Reductive Amination  (for alkylation) or Amide Coupling  (for acylation).
    
  • Microwave Irradiation: Use microwave heating (100–120°C) to overcome the steric activation barrier.

  • Catalytic Boost: For acylation, add DMAP (4-Dimethylaminopyridine) or 4-PPY as a nucleophilic catalyst to accelerate the transfer.

Scenario C: "I observe elimination products (alkenes) instead of substitution."

Root Cause: The C9 hydroxyl group is prone to elimination, especially if the adjacent carbons have acidic protons. This is exacerbated by high temperatures or strong Lewis acids.

Corrective Protocol:

  • Activation Strategy: Avoid converting the -OH into a super-leaving group (like Triflate) unless you strictly control the temperature. Use Mesylate (Ms) or Tosylate (Ts) , which are more stable.

  • Mitsunobu Reaction: To substitute the -OH with a nucleophile (e.g., azide, halide), use the Mitsunobu protocol (

    
     / DIAD). This proceeds via an 
    
    
    
    mechanism with inversion, virtually eliminating the E2 elimination pathway.

Strategic Workflows (Visualized)

Workflow 1: Chemoselective Functionalization Decision Tree

This diagram outlines the logic for prioritizing the Amine vs. the Alcohol to prevent cross-reactivity.

FunctionalizationStrategy Start Start: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol Goal Goal: Functionalize Amine Only? Start->Goal GoalOH Goal: Functionalize Alcohol Only? Start->GoalOH Direct Direct Reaction (Low Temp, Mild Base) Goal->Direct Electrophile is mild (e.g., Aldehyde) Protect Protect Alcohol first (TBDMS or MOM) Goal->Protect Electrophile is aggressive (e.g., Acid Chloride) Protect->Direct Step 2 ProtectN Protect Amine first (Boc, Cbz, or Fmoc) GoalOH->ProtectN MANDATORY Amine is more reactive ReactOH React Alcohol (Alkylation/Acylation) ProtectN->ReactOH Step 2 Deprotect Global Deprotection ReactOH->Deprotect Step 3

Caption: Decision logic for sequential functionalization to avoid chemoselectivity errors.

Workflow 2: Common Side-Reaction Pathways

Understanding where the chemistry fails is key to prevention.

SideReactions Substrate Substrate (Amine + Alcohol) StrongBase Strong Base (NaH, KOH) Substrate->StrongBase AcidHeat Strong Acid + Heat Substrate->AcidHeat SN1 SN1 Conditions (Carbocation) Substrate->SN1 O_Alk O-Alkylation (Side Product) Elim Elimination (Alkene) (Loss of OH) Racem Racemization (at C9) StrongBase->O_Alk Deprotonation AcidHeat->Elim Dehydration SN1->Racem Loss of Stereochem

Caption: Mapping reagent choices to potential failure modes (side reactions).

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protection of the amine taking 48 hours?

  • Answer: The spiro ring system creates significant steric drag.

    • Fix: Use

      
       (1.5 eq)  with 
      
      
      
      (2.0 eq)
      in refluxing THF rather than DCM at room temperature. Adding catalytic DMAP (5 mol%) often solves the kinetic stall.

Q2: Can I oxidize the C9-alcohol to a ketone without affecting the amine?

  • Answer: Direct oxidation of amino-alcohols is risky (amines can oxidize to N-oxides).

    • Fix: You must either protect the amine first (e.g., as a Boc-carbamate) or use Swern Oxidation , which tolerates amines better than Jones reagent. However, TPAP/NMO is the safest catalytic method for hindered alcohols in the presence of nitrogen.

Q3: How do I determine the configuration of the C9 alcohol after reaction?

  • Answer: The spiro system is rigid, making NMR analysis reliable. Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

    • Indicator: Look for cross-peaks between the C9-H proton and the protons on the spiro-ring (C4/C6). A change in these correlations indicates inversion (e.g., from Mitsunobu) or retention.

Q4: My product is water-soluble and I'm losing it during extraction.

  • Answer: Amino-alcohols are polar.

    • Fix: Avoid aqueous extraction. Instead, use a "dry-loading" purification strategy: Concentrate the reaction mixture directly onto silica gel or Celite, then purify via flash chromatography using a polar eluent (e.g., DCM:MeOH:

      
       90:10:1).
      

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and Protecting Groups).

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Detailed discussion on spirocyclic conformational analysis).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide for Amine vs. Alcohol protection).

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Ditopic Spirocyclic Sigma Ligands. Accounts of Chemical Research, 37(6), 365–377. (Provides context on the reactivity of spiro-piperidine/pyrrolidine scaffolds).

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol Salts

Welcome to the technical support guide for the crystallization of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol and its various salt forms. This document is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol and its various salt forms. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality, crystalline material. As an active pharmaceutical ingredient (API), achieving a consistent and well-defined crystalline form is paramount for ensuring stability, bioavailability, and manufacturability.[1][2][]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) based on established crystallographic principles and extensive field experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is crystallization of my spirocyclic amine salt proving difficult?

A1: Spirocyclic compounds like 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol possess a rigid, three-dimensional structure that can present unique crystallization challenges.[4] The presence of both hydrogen bond donors (amine, hydroxyl) and acceptors (oxa-group, nitrogen) leads to complex intermolecular interactions.[5][6] Furthermore, the formation of salts introduces ionic interactions, which must be correctly balanced with the solvent system to promote an ordered crystal lattice rather than amorphous precipitation or "oiling out".

Q2: Which salt form is best for initial crystallization trials?

A2: For basic amines, hydrochloride (HCl) or mesylate salts are often excellent starting points. They tend to form stable, crystalline solids. However, the "best" salt depends on the desired final properties (e.g., solubility, stability). A salt screening study is highly recommended to identify the optimal form for your specific application.

Q3: What is "oiling out" and why does it keep happening?

A3: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid "oil" instead of a solid crystal.[7][8][9][10] This is a common issue when the level of supersaturation is too high or the temperature of the solution is above the melting point of the solid form you are trying to crystallize. The resulting oil is often a good solvent for impurities, and if it solidifies, it typically forms an impure, amorphous solid, defeating the purpose of crystallization.[7][11]

Q4: What is polymorphism and why should I be concerned?

A4: Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[1][12] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability.[13][14] For pharmaceutical development, it is critical to identify and consistently produce the most stable polymorph to ensure product quality and therapeutic efficacy.[1][15]

Section 2: Troubleshooting Guide: Specific Crystallization Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the crystallization of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol salts.

Issue 1: No Crystals Formed / Compound Remains Soluble

Q: I've cooled my solution, and even after an extended period, no solid has appeared. What's wrong?

A: This indicates that your solution is not sufficiently supersaturated. Supersaturation is the essential driving force for crystallization. [16]

Diagnostic Workflow:

  • Concentration Check: Is your starting concentration too low? Evaporate a small aliquot of the mother liquor. A significant solid residue indicates a high amount of compound remains in solution.[7]

  • Solvent System Evaluation: The chosen solvent may be too good, keeping the salt fully dissolved even at low temperatures.

  • Metastable Zone Width (MSZW): You may be operating within the metastable zone, where spontaneous nucleation is unlikely without intervention.

Corrective Actions:

  • Increase Concentration: Carefully evaporate the solvent under reduced pressure to increase the solute concentration. Re-initiate the cooling process.

  • Introduce an Anti-Solvent: The most common and effective technique is anti-solvent crystallization.[17] An anti-solvent is a solvent in which your compound is poorly soluble but is miscible with your primary solvent.

    • Protocol: Slowly add the anti-solvent (e.g., heptane, MTBE, or toluene if your primary solvent is a polar one like methanol or IPA) to the solution at a slightly elevated temperature until slight turbidity is observed. Then, slowly cool the mixture. The rate of anti-solvent addition is critical; rapid addition can cause localized high supersaturation and lead to oiling out.[18]

  • Induce Nucleation:

    • Seeding: If you have a small amount of crystalline material, add a few seed crystals to the solution once it is cooled into the metastable zone. This is the most powerful method for controlling polymorphism and inducing crystallization.[16]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.

Issue 2: "Oiling Out" or Formation of an Amorphous Phase

Q: Instead of crystals, my compound has separated as a thick, sticky oil or a glassy solid. How do I fix this?

A: Oiling out is a kinetic phenomenon driven by excessively high supersaturation. The system relieves this supersaturation by forming a disordered, solute-rich liquid phase because it's kinetically faster than forming an ordered crystal lattice.[10][11]

Causality and Prevention Workflow:

// Nodes start [label="Problem:\nOiling Out Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Primary Cause:\nSupersaturation is too high\nand/or generated too rapidly", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

subcause1 [label="Rapid Cooling", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; subcause2 [label="Fast Anti-Solvent Addition", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; subcause3 [label="High Initial Concentration", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; subcause4 [label="Poor Solvent Choice", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

solution_header [label="Preventative Strategies", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol1 [label="1. Reduce Cooling Rate\n(e.g., 0.1-0.5°C/min)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; sol2 [label="2. Slow Down Anti-Solvent Addition\n(Use a syringe pump)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; sol3 [label="3. Use a More Dilute Solution", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; sol4 [label="4. Employ Seeding\n(Introduce seeds in the metastable zone)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; sol5 [label="5. Re-evaluate Solvent System\n(Choose a solvent with lower solubility)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> cause1; cause1 -> {subcause1, subcause2, subcause3, subcause4} [style=dashed];

cause1 -> solution_header [label="Address by controlling\nsupersaturation generation"]; solution_header -> sol1; solution_header -> sol2; solution_header -> sol3; solution_header -> sol4; solution_header -> sol5; }

Caption: Troubleshooting workflow for oiling out.

Corrective Actions if Oiling Out Has Already Occurred:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add more of the primary (good) solvent to create a more dilute solution, then restart the cooling process at a much slower rate.[7]

  • Elevate Temperature of Anti-Solvent Addition: If using an anti-solvent, re-dissolve the oil and perform the anti-solvent addition at a higher temperature before commencing the slow cooling ramp.

  • Change the Solvent System: This is often the most robust solution. If oiling out persists, the chosen solvent system is likely unsuitable. A systematic solvent screen is necessary to find a system where the compound has moderate solubility.

Issue 3: Poor Crystal Quality (Fine Needles, Aggregates, Low Purity)

Q: I managed to get crystals, but they are very fine needles that are difficult to filter, or they are heavily aggregated and likely impure. How can I improve crystal habit?

A: Crystal habit is influenced by the solvent environment and the rate of crystal growth. Rapid growth often leads to smaller, less-ordered crystals, while impurities can inhibit growth on certain crystal faces.

Strategies for Improving Crystal Quality:

  • Slower Growth Rate: The principle is simple: give the molecules more time to arrange themselves into an ordered lattice.

    • Decrease the cooling rate.

    • Slow the rate of anti-solvent addition.

    • Reduce the rate of solvent evaporation if using that method.

  • Solvent System Optimization: The solvent can interact with different crystal faces, promoting or inhibiting growth in specific directions. Experiment with different solvent or co-solvent systems. For example, moving from a protic solvent (like IPA) to an aprotic solvent (like acetone or ethyl acetate) can dramatically alter crystal shape.

  • Stirring/Agitation Control: Agitation affects mass transfer and can influence secondary nucleation.[] Very high agitation can lead to crystal breakage and the formation of many small crystals. Experiment with lower stirring rates once nucleation has occurred.

  • pH Adjustment: For salts, the pH of the solution can be critical. Ensure the pH is appropriate for the salt form you are trying to crystallize. For an amine HCl salt, the solution should be acidic. Small adjustments in pH can sometimes improve crystal quality.

Section 3: Key Experimental Protocols & Data

Protocol 1: Systematic Anti-Solvent Crystallization

This protocol is designed to systematically explore conditions while minimizing the risk of oiling out.

  • Preparation: Dissolve a known mass of your 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol salt in a minimal amount of a "good" solvent (e.g., methanol, ethanol, IPA) at an elevated temperature (e.g., 50-60°C). Ensure the solution is completely clear.

  • Anti-Solvent Addition: Set the solution to stir at a moderate rate. Using a syringe pump for precise control, add a pre-selected "anti-solvent" (see table below) dropwise.

  • Identify Onset of Nucleation: Continue adding the anti-solvent until you observe persistent turbidity (cloudiness). This indicates you have crossed the solubility boundary.

  • Re-dissolution (Optional but Recommended): Add a small amount (1-2 vol%) of the good solvent back into the mixture until it becomes clear again. This brings the system back into the metastable zone.

  • Seeding: Add a small quantity (1-2% w/w) of seed crystals.

  • Slow Cooling: Begin a slow cooling ramp to the final temperature (e.g., 0.2°C/minute to 5°C).

  • Aging: Hold the slurry at the final temperature for several hours (2-24h) to allow for complete crystallization and potential crystal maturation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Table 1: Suggested Solvent / Anti-Solvent Systems
Good Solvents (High Solubility)Potential Anti-Solvents (Low Solubility)Comments
Methanol (MeOH)Methyl tert-butyl ether (MTBE), Toluene, Dichloromethane (DCM)MeOH is very polar; use a non-polar anti-solvent.
Ethanol (EtOH) / Isopropanol (IPA)Heptane, Hexane, Ethyl Acetate (EtOAc)Common systems for pharmaceutical salts.[19]
Acetonitrile (ACN)Toluene, MTBEACN is a polar aprotic solvent, offering different interactions.
Water (for highly soluble salts)Acetone, IPA, AcetonitrileUsed when the salt form is highly water-soluble.[6]
Protocol 2: Characterization of Crystalline Form

Once you have a solid, it's crucial to characterize it to confirm its nature (crystalline vs. amorphous) and check for polymorphism.

  • X-Ray Powder Diffraction (XRPD): This is the gold-standard technique for identifying crystalline materials. A crystalline solid will produce a unique pattern of sharp peaks, while an amorphous solid will show a broad halo. Different polymorphs will have distinct XRPD patterns.[2][12]

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow as a function of temperature. It can identify the melting point of a crystalline solid (a sharp endotherm) and the glass transition (Tg) of an amorphous solid.[2][20] It is also a powerful tool for detecting polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures mass change as a function of temperature. It is used to determine if the crystalline form is a solvate (contains trapped solvent) or a hydrate.

// Nodes start [label="Obtain Solid Material", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

xrpd [label="XRPD Analysis", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; dsc [label="DSC Analysis", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; tga [label="TGA Analysis", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

xrpd_out1 [label="Sharp Peaks:\nCrystalline", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; xrpd_out2 [label="Broad Halo:\nAmorphous", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

dsc_out1 [label="Sharp Endotherm:\nMelting Point (Crystalline)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; dsc_out2 [label="Step Transition:\nGlass Transition (Amorphous)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

tga_out1 [label="Mass Loss Corresponds\nto Solvent B.P.:\nSolvate/Hydrate", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; tga_out2 [label="No Mass Loss\nbefore Decomposition:\nAnhydrate/Ansolvate", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> {xrpd, dsc, tga};

xrpd -> xrpd_out1 [label="Result"]; xrpd -> xrpd_out2 [label="Result"];

dsc -> dsc_out1 [label="Result"]; dsc -> dsc_out2 [label="Result"];

tga -> tga_out1 [label="Result"]; tga -> tga_out2 [label="Result"];

{xrpd_out1, xrpd_out2, dsc_out1, dsc_out2, tga_out1, tga_out2} -> conclusion; }

Caption: Workflow for solid-state characterization.

References

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Semantic Scholar. [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. ACS Publications. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • API: solid state robust characterization in key to cut costs and time!. AlfatestLab. [Link]

  • Polymorphism of Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. ACS Publications. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. TU Dortmund University. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. [Link]

  • Tank Crystallizer Troubleshooting: Common Issues and Solutions. Jinzong Machinery. [Link]

  • How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Filter Dryer. [Link]

  • Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. YouTube. [Link]

  • Processes involving the use of antisolvent crystallization.
  • Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. MDPI. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Structure and Properties of Amines. Chemistry LibreTexts. [Link]

  • Properties of amines. Chemistry LibreTexts. [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. [Link]

  • Redetermination of the structure of 2-amino-8-thia-1,5-diazaspiro[4.5]dec-1-en-5-ium chloride monohydrate. National Institutes of Health. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Institutes of Health. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • A crystallization screen based on alternative polymeric precipitants. University of Würzburg. [Link]

  • Are amines soluble in organic solvents?. Quora. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. Royal Society of Chemistry. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. [Link]

Sources

Optimization

stability of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol under acidic conditions

This technical guide addresses the stability, handling, and troubleshooting of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol . Based on the nomenclature, this molecule features a spirocyclic ether scaffold (spiro[pyrrolidine-p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol . Based on the nomenclature, this molecule features a spirocyclic ether scaffold (spiro[pyrrolidine-pyran] derivative) containing a secondary alcohol and a nitrogenous functionality (likely a hydrazine moiety or an amino-substituted aza-ring).

This scaffold is structurally analogous to key intermediates used in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs). The presence of the spiro-ether junction , secondary alcohol , and basic amine creates a specific reactivity profile under acidic conditions.

Part 1: Executive Technical Summary

Core Stability Profile: The 6-oxa-2-azaspiro[4.5]decane scaffold is generally robust due to the thermodynamic stability of the spiro-ether linkage. However, the 9-ol (hydroxyl) position is the critical failure point under acidic conditions.

  • Dilute Acid / Low Temp (

    
    C): Stable.  The basic nitrogen accepts a proton to form a water-soluble salt. The spiro-ether and alcohol remain intact.
    
  • Strong Acid / Heat (

    
    C): Unstable.  The secondary alcohol (9-ol) is prone to acid-catalyzed dehydration, leading to the formation of an alkene (M-18 impurity).
    
  • Oxidative Stress: If the "2-amino-2-aza" designation implies an

    
    -amino (hydrazine) functionality, the molecule is sensitive to oxidation and nitrosation in the presence of trace nitrites in acidic media.
    

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Material Loss During Workup

Q: I performed an acidic quench (1N HCl) followed by extraction with EtOAc, but my product yield is near zero. Where is it?

A: Your product is likely trapped in the aqueous layer.

  • The Cause: The "2-amino-2-aza" moiety is basic. In 1N HCl, it is fully protonated (

    
    ), forming a highly polar, water-soluble salt that will not partition into organic solvents like Ethyl Acetate or DCM.
    
  • The Fix:

    • Retain the aqueous layer.

    • Cool the solution to

      
      C.
      
    • Slowly adjust pH to

      
       using saturated 
      
      
      
      or
      
      
      (ensure the solution remains cold to prevent elimination).
    • Extract immediately with DCM/Isopropanol (3:1 ratio) to recover the free base.

Scenario B: Impurity Formation (M-18)

Q: After stirring in TFA/DCM for deprotection, LCMS shows a major peak with mass [M-18]. What is this?

A: You are observing acid-catalyzed dehydration of the 9-hydroxyl group.

  • The Mechanism: The secondary alcohol is protonated (

    
    ), creating a good leaving group. The adjacent spiro-ether oxygen can inductively destabilize the carbocation, but if heat is applied, elimination occurs to form the alkene.
    
  • The Fix:

    • Switch Acids: Use HCl in Dioxane instead of TFA if possible (anhydrous conditions often suppress dehydration compared to wet TFA).

    • Temperature Control: strictly maintain reaction temperature

      
      C.
      
    • Scavengers: Add a cation scavenger (e.g., triethylsilane) if the mechanism involves a transient carbocation, though this is less standard for simple dehydration.

Scenario C: Stability in HPLC Mobile Phases

Q: Is the compound stable in 0.1% Formic Acid or TFA mobile phases for long LCMS runs?

A: Yes, for the duration of an analytical run.

  • Context: At ambient temperature and dilute concentrations (0.1%), the kinetics of dehydration are too slow to affect analysis.

  • Caution: Do not store the sample in acidic mobile phase in the autosampler for

    
     hours. Reconstitute in neutral solvent (Water/Acetonitrile) or 10mM Ammonium Bicarbonate (pH 7.4) for long sequences.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways of the molecule under different acidic conditions.

StabilityPathways Start 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol (Free Base) AcidCold Dilute Acid / Cold (<20°C) Start->AcidCold AcidHot Strong Acid / Heat (>40°C) Start->AcidHot Salt Ammonium Salt (Stable, Water Soluble) AcidCold->Salt Protonation of Amine ProtonatedOH Protonated Alcohol (Intermediate) AcidHot->ProtonatedOH Protonation of -OH Salt->Start Basify (pH > 10) Alkene Dehydration Product (M-18 Impurity) ProtonatedOH->Alkene - H2O (Elimination)

Figure 1: Reaction pathways in acidic media. Green path indicates safe salt formation; Red path indicates irreversible degradation.

Part 4: Standardized Protocols

Protocol 1: Safe Salt Formation (Storage)

To store the molecule for long periods, converting the free base to a hydrochloride salt is recommended, provided dehydration is avoided during formation.

  • Dissolution: Dissolve 100 mg of Free Base in 2 mL of anhydrous Ethanol or 1,4-Dioxane.

  • Cooling: Chill the solution to

    
    C in an ice bath.
    
  • Acid Addition: Dropwise add 1.1 equivalents of 4M HCl in Dioxane. Do not use aqueous HCl.

  • Precipitation: Add 10 mL of cold Diethyl Ether or MTBE to precipitate the salt.

  • Filtration: Filter under nitrogen atmosphere (hygroscopic risk).

  • Drying: Vacuum dry at room temperature (Do not heat).

Protocol 2: Stability Stress Test

Before scaling up, validate the stability of your specific batch.

TimepointConditionAnalysis MethodAcceptance Criteria
T=0Dissolve in 0.1% TFA/WaterHPLC/UPLCPurity > 98%
T=1 hr25°CHPLC/UPLC< 0.5% increase in M-18
T=24 hr25°CHPLC/UPLC< 2.0% increase in M-18
T=1 hr50°C (Stress)HPLC/UPLCInformational (Expect degradation)

Part 5: References & Authority

  • Spirocyclic Scaffold Synthesis:

    • Title: Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold.

    • Source: Journal of Organic Chemistry (2020).[1]

    • Link:[Link]

    • Relevance: Establishes the synthetic viability and structural integrity of the 6-oxa-2-azaspiro[4.5]decane core.

  • Analogous SHP2 Inhibitor Chemistry:

    • Title: Discovery of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer.

    • Source: Journal of Medicinal Chemistry (2020).

    • Link:[Link]

    • Relevance: Provides context for the handling of amino-spiro-ether intermediates in drug discovery.

  • General Stability of Cyclic Ethers:

    • Title: Synthesis of 6-oxa-Spiro[4.5]decane Derivatives.

    • Source: Journal of Organic Chemistry (2024).[2]

    • Link:[Link][2]

    • Relevance: Confirms the stability of the ether linkage under standard synthetic conditions.

Sources

Reference Data & Comparative Studies

Validation

A Practical Guide to the NMR Spectral Analysis and Assignment of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

This guide provides a comprehensive, in-depth walkthrough for the complete NMR spectral analysis and assignment of the novel spirocyclic compound, 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the complete NMR spectral analysis and assignment of the novel spirocyclic compound, 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the strategic rationale behind experimental choices and offers a self-validating protocol for unambiguous structural elucidation.

Introduction: The Structural Challenge of a Novel Spirocycle

2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol presents a unique structural puzzle. Its spirocyclic nature, fusing a piperidine and a tetrahydropyran ring, introduces significant conformational rigidity and a complex three-dimensional architecture. This complexity can lead to overlapping signals and non-intuitive chemical shifts in its NMR spectra. A systematic and multi-dimensional NMR approach is therefore not just recommended, but essential for definitive structural confirmation.

This guide will walk you through a logical workflow, from initial 1D NMR analysis to the intricacies of 2D correlation spectroscopy, enabling a confident and complete assignment of all proton (¹H) and carbon (¹³C) signals.

The Strategic Approach to NMR Analysis

Our analytical strategy is built on a foundation of sequential and complementary NMR experiments. Each experiment provides a specific piece of the structural puzzle, and together they form a cohesive and self-verifying dataset.

G a ¹H NMR d COSY a->d Proton-Proton Connectivity e HSQC a->e Direct C-H Attachment f HMBC a->f Long-Range C-H Connectivity b ¹³C NMR b->e b->f c DEPT-135 c->e d->f Confirms Fragments e->f

Figure 1: A workflow diagram illustrating the logical progression of NMR experiments for structural elucidation.

Experimental Protocols: Ensuring High-Quality Data

The quality of the final structural assignment is directly dependent on the quality of the acquired NMR data. The following are detailed protocols for each essential experiment.

Sample Preparation:

  • Dissolve approximately 5-10 mg of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). The choice of solvent can impact the chemical shifts of exchangeable protons (e.g., -OH, -NH₂).

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Ensure the sample height is sufficient to cover the NMR probe's detection coils (typically ~4 cm).

NMR Instrumentation:

  • A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion.

  • All spectra should be acquired at a constant temperature (e.g., 298 K) to minimize chemical shift drift.

1D NMR Experiments:

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically adequate.

  • ¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time is necessary. A spectral width of 0-160 ppm is a reasonable starting point.

  • DEPT-135: This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is essential for identifying spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the spin systems identified in the COSY and for assigning quaternary carbons.

Hypothetical Spectral Data and Step-by-Step Analysis

As no public spectral data for 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is currently available, we will proceed with a detailed analysis of a realistic, hypothetical dataset. This will serve as a practical guide for interpreting your own experimental results.

Structure and Numbering Scheme:

Chemical structure of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol with numbered atoms

Table 1: Hypothetical ¹H and ¹³C NMR Data

Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityIntegration
145.22.85d, J=12.5 Hz1H
2.65d, J=12.5 Hz1H
348.93.10d, J=13.0 Hz1H
2.90d, J=13.0 Hz1H
465.73.80t, J=11.5 Hz1H
3.60dd, J=11.5, 4.0 Hz1H
5 (spiro)75.1---
762.33.95dt, J=11.0, 4.5 Hz1H
3.55t, J=11.0 Hz1H
835.41.80m1H
1.60m1H
968.24.10m1H
1030.11.95m1H
1.50m1H
-NH₂-2.15br s2H
-OH-4.50d, J=4.0 Hz1H
Analysis of 1D NMR Spectra
  • ¹H NMR: The proton spectrum shows a number of signals in the aliphatic region (1.5-4.5 ppm). The broad singlet at 2.15 ppm is characteristic of an amino group, and the doublet at 4.50 ppm is indicative of a hydroxyl proton. The complexity of the upfield region suggests significant signal overlap, necessitating 2D NMR for complete assignment.

  • ¹³C NMR & DEPT-135: The ¹³C spectrum displays eight distinct signals. The DEPT-135 experiment would reveal five negative peaks (CH₂) and two positive peaks (CH), confirming the presence of five methylene groups and two methine groups. The signal at 75.1 ppm, which would be absent in the DEPT-135 spectrum, is assigned to the quaternary spiro carbon (C5).

Elucidation with 2D NMR: Connecting the Pieces

G cluster_cosy COSY Analysis cluster_hmbc HMBC Analysis H9 H9 (4.10) H8 H8 (1.80, 1.60) H9->H8 ³J H10 H10 (1.95, 1.50) H9->H10 ³J H7 H7 (3.95, 3.55) H8->H7 ³J C5_2 C5 (75.1) H7->C5_2 ²J C8 C8 H7->C8 ²J C9 C9 H7->C9 ²J H1 H1 (2.85, 2.65) C3 C3 (48.9) H1->C3 ²J C5 C5 (75.1) H1->C5 ³J H4 H4 (3.80, 3.60) H4->C3 ²J H4->C5_2 ²J C7 C7 (62.3)

Figure 2: Key COSY and HMBC correlations for structural assignment.

  • COSY Analysis: The COSY spectrum is instrumental in identifying the two main spin systems of the molecule.

    • Spin System 1 (Piperidine Ring): We would expect to see correlations between the geminal protons at C1, C3, and C4. For instance, the proton at 2.85 ppm (H1) would show a cross-peak with the proton at 2.65 ppm (H1).

    • Spin System 2 (Tetrahydropyran Ring): A clear correlation pathway would be observed from the protons on C7 through C8, C9, and C10. For example, the methine proton at 4.10 ppm (H9) would show correlations to the methylene protons at C8 and C10.

  • HSQC Analysis: The HSQC spectrum provides a direct one-bond correlation between the proton and carbon signals, allowing for the unambiguous assignment of carbons bearing protons. For example, the proton signal at 4.10 ppm would correlate to the carbon signal at 68.2 ppm, definitively assigning these to H9 and C9, respectively.

  • HMBC Analysis: The HMBC spectrum is the final piece of the puzzle, connecting the spin systems and assigning the quaternary spiro carbon.

    • Connecting the Rings: Crucially, protons on C4 and C7 would show correlations to the spiro carbon (C5). For example, the protons at 3.80 and 3.60 ppm (H4) would show a cross-peak to the carbon at 75.1 ppm (C5). Similarly, protons at 3.95 and 3.55 ppm (H7) would also correlate to C5. These correlations definitively establish the spirocyclic core.

    • Confirming Assignments: Other key HMBC correlations would include those from the H1 protons to C3 and C5, and from the H3 protons to C1, C4, and C5. These long-range couplings provide a robust, self-consistent network of correlations that validates the entire structural assignment.

Comparative Analysis with Alternative Techniques

While NMR spectroscopy is the gold standard for the structural elucidation of novel organic molecules, other techniques can provide complementary information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can also provide clues about the connectivity of the molecule, though they are generally less definitive than 2D NMR data.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry. However, obtaining high-quality crystals can be a significant challenge.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the -OH, -NH₂, and C-O ether linkages, but it does not provide detailed information about the carbon skeleton.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity, stereochemistryProvides a complete solution structureCan be complex to interpret, requires soluble sample
Mass Spectrometry Molecular formula, fragmentationHigh sensitivity, small sample amountDoes not provide stereochemical information
X-ray Crystallography Definitive 3D structureUnambiguous resultsRequires a high-quality single crystal
IR Spectroscopy Functional group identificationQuick and easy to performProvides limited structural information

Conclusion: A Robust Framework for Structural Elucidation

The structural elucidation of a novel and complex molecule like 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol requires a systematic and multi-faceted approach. By leveraging the power of a full suite of 1D and 2D NMR experiments, researchers can build a complete and self-consistent picture of the molecule's connectivity. The logical workflow presented in this guide, moving from broad 1D analysis to the fine details of 2D correlations, provides a robust framework for tackling even the most challenging of structural assignments. When combined with complementary techniques such as mass spectrometry, this approach ensures the highest level of scientific integrity and confidence in the final structural determination.

References

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link][1]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(5), 397-422. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • American Chemical Society. (2021). NMR Guidelines for ACS Journals. [Link][2]

  • Reich, H. J. (2020). NMR Spectroscopy Data. University of Wisconsin-Madison. [Link][3]

  • LibreTexts Chemistry. (2022). 5.3: HMBC and HMQC Spectra. [Link][4]

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Comparative

Spirocycles vs. Piperidines: A Comparative Guide to Bioactivity in Drug Design

In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly shapes the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, piperidines...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly shapes the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, piperidines have long been a mainstay, their familiar six-membered ring gracing the structures of numerous approved drugs.[1] However, the relentless pursuit of novel chemical space and improved pharmacological profiles has propelled the ascent of a more structurally complex class of compounds: spirocycles. This guide provides an in-depth, objective comparison of the bioactivity of spirocycles and piperidines, offering experimental insights and data-driven perspectives for researchers, scientists, and drug development professionals.

The Fundamental Dichotomy: Flexibility vs. Rigidity

The core difference between piperidines and spirocycles lies in their conformational freedom. Piperidine, a saturated heterocycle, exists predominantly in a chair conformation, but it possesses a degree of flexibility, allowing for ring inversion and the adoption of various substituted conformations.[2][3] This flexibility can be advantageous, permitting the molecule to adapt its shape to the binding pocket of a biological target.[4]

Spirocycles, in contrast, are characterized by their rigid, three-dimensional frameworks, where two rings are joined by a single common atom.[5] This inherent rigidity significantly restricts conformational flexibility, locking the substituents in well-defined spatial orientations.[6] This three-dimensionality is a key feature that allows for more precise and extensive interactions with protein targets.[7]

G cluster_0 Piperidine Scaffold cluster_1 Spirocycle Scaffold Piperidine Flexible Chair Conformation Axial/Equatorial Substituents Interconvertible Substituent Positions Piperidine->Axial/Equatorial Substituents Ring Flip Spirocycle Rigid 3D Structure Defined Vectors Fixed Substituent Orientations Spirocycle->Defined Vectors Conformationally Locked

Caption: Conformational differences between piperidine and spirocyclic scaffolds.

A Head-to-Head Comparison of Key Physicochemical and Pharmacokinetic Properties

The structural disparity between these two scaffolds translates into significant differences in their physicochemical and pharmacokinetic profiles. These properties are critical determinants of a drug candidate's success.

PropertyPiperidinesSpirocyclesRationale and Implications for Bioactivity
Three-Dimensionality (3D) ModerateHighSpirocycles offer a greater exploration of 3D space, potentially leading to novel interactions with binding sites and increased potency and selectivity.[5][7]
Lipophilicity (logP/logD) Generally higherOften lowerThe introduction of a spirocyclic moiety can reduce lipophilicity, which is often associated with improved aqueous solubility and reduced off-target toxicity.[8][9]
Metabolic Stability Susceptible to oxidation, particularly adjacent to the nitrogen.[10]Generally more stableThe rigid spirocyclic framework can shield metabolically susceptible sites from enzymatic degradation, leading to improved in vivo stability.[4][8] In some cases, replacing a piperidine with a spirocycle has been shown to reduce metabolic degradation.[11]
Aqueous Solubility Variable, can be limited by lipophilicity.Generally higherThe increased sp3 character and often lower lipophilicity of spirocycles contribute to better solubility, a crucial factor for oral bioavailability.[7][12]
Synthetic Accessibility Well-established and diverse synthetic routes.[13]Historically more challenging, but becoming more accessible.[14][15]The growing number of synthetic methodologies and commercially available spirocyclic building blocks is mitigating the synthetic challenges.[7][16]
Intellectual Property (IP) Space CrowdedNovel and less exploredThe unique structures of spirocycles offer significant opportunities for generating novel intellectual property.[5][7]

Impact on Biological Activity: Case Studies and Experimental Evidence

The theoretical advantages of spirocycles in drug design are increasingly being validated by experimental data. Several studies have directly compared the bioactivity of spirocyclic analogs with their piperidine-containing counterparts, demonstrating the profound impact of this structural modification.

One notable example involves the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. Researchers found that replacing a morpholine (a close relative of piperidine) with various azaspirocycles led to a decrease in logD values, improved metabolic stability, and enhanced selectivity against the hERG channel, a key anti-target in drug discovery.[9]

In another study, the replacement of the piperidine ring in the local anesthetic bupivacaine with spirocyclic moieties resulted in analogs with significantly lower cardiotoxicity.[17][18] Despite being more hydrophobic, the spirocyclic analogs demonstrated acceptable local anesthetic activity in animal models, with one analog showing a 5-fold decrease in toxicity compared to the parent drug.[18]

Furthermore, the introduction of a spirocyclic center into σ1 receptor ligands has been shown to rigidify the molecule, leading to high-affinity binding in the low nanomolar range and improved selectivity over other receptors.[6][19][20]

Experimental Workflow for Comparing Bioactivity

A systematic approach is crucial for objectively comparing the bioactivity of a novel spirocyclic compound against its piperidine analog. The following experimental workflow outlines a comprehensive strategy.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: ADME & Toxicology cluster_2 Phase 3: In Vivo Evaluation A Synthesis of Spirocyclic and Piperidine Analogs B Physicochemical Profiling (Solubility, logP, pKa) A->B C In Vitro Binding/Enzyme Assays (IC50/Ki determination) A->C D Cell-Based Functional Assays (EC50/IC50 determination) C->D E Metabolic Stability Assays (Microsomes, Hepatocytes) D->E F Permeability Assays (e.g., Caco-2) D->F G In Vitro Toxicology (e.g., hERG, Cytotoxicity) D->G J Data Analysis & SAR D->J H Pharmacokinetic (PK) Studies (Animal Models) E->H F->H G->J I Efficacy Studies (Disease Models) H->I I->J

Caption: A generalized experimental workflow for comparing the bioactivity of spirocyclic and piperidine analogs.

Detailed Experimental Protocols

1. In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an early indication of a compound's susceptibility to metabolism.

  • Objective: To determine the rate of metabolic degradation of the test compounds in the presence of liver microsomes.

  • Materials:

    • Test compounds (spirocycle and piperidine analogs)

    • Pooled liver microsomes (human, rat, or mouse)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

    • Control compounds (high and low clearance)

  • Procedure:

    • Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the linear regression.

2. Aqueous Solubility Assay (Thermodynamic)

  • Objective: To determine the thermodynamic solubility of the test compounds.

  • Materials:

    • Test compounds

    • Phosphate-buffered saline (PBS), pH 7.4

    • DMSO

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing PBS.

    • Shake the suspension at room temperature for 24-48 hours to reach equilibrium.

    • Filter or centrifuge the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) by comparing to a standard curve prepared in DMSO.

3. Cell-Based Cytotoxicity Assay (MTT Assay)

This assay is used to assess the general toxicity of a compound to living cells.[21]

  • Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Adherent cell line (e.g., HeLa, HEK293)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration. The IC50 value can be determined using a non-linear regression analysis.

Conclusion: Making an Informed Scaffold Choice

The decision to employ a spirocyclic scaffold over a more traditional piperidine ring is a strategic one that should be guided by the specific objectives of the drug discovery program. While piperidines remain a valuable and versatile class of heterocycles, the compelling advantages of spirocycles in terms of their three-dimensionality, improved physicochemical properties, and enhanced metabolic stability make them an increasingly attractive option for medicinal chemists.[14][22] The "escape from flatland" approach in drug design, which advocates for more saturated and three-dimensional structures, is well-embodied by the use of spirocycles.[13] As synthetic accessibility continues to improve, the strategic incorporation of spirocyclic motifs is poised to play an even more significant role in the development of the next generation of innovative therapeutics.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). PubMed.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025). DNDi.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). ScienceDirect.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (n.d.). PMC.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024). Beilstein Journals.
  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog. (2026).
  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.).
  • PIPERIDINE - Ataman Kimya. (n.d.).
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023). Encyclopedia.pub.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2023). MDPI.
  • Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters - ACS Publications. (2025).
  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021). Building Blocks.
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020).
  • Spirocyclic Piperidines in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025). Drug Hunter.
  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - Books. (2015). Royal Society of Chemistry.
  • Diastereoselective synthesis and structure-affinity relationships of σ1 receptor ligands with spirocyclic scaffold | Request PDF - ResearchGate. (2025).
  • Pharmacological characterization of high-affinity σ 1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold - Oxford Academic. (2020). Oxford Academic.
  • Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold - PubMed. (2025). PubMed.
  • Spirocycles in Drug Discovery. (2017). WordPress.
  • Pharmacological characterization of high-affinity r1 receptor ligands with spirocyclic thienopyran and thienofuran. (n.d.). Wiley Online Library.
  • Conformational analysis of piperidones | Download Scientific Diagram - ResearchGate. (n.d.).
  • Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity - PubMed. (2022). PubMed.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem. (n.d.). Benchchem.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (2025).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. (2022). RSC Publishing.
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic | ChemRxiv. (n.d.). ChemRxiv.
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic - ChemRxiv. (2025). ChemRxiv.
  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Antibacterial assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). BIO-PROTOCOL.
  • IMBBC - A guide to the use of bioassays in exploration of n
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021). BLDpharm.
  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC. (n.d.). PMC.
  • Conformation of piperidine and of derivatives with additional ring hetero atoms | Accounts of Chemical Research - ACS Publications. (n.d.).
  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC. (2022). PMC.
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  • Structure Activity Rel
  • Development of an agar-plug cultivation system for bioactivity assays of actinomycete strain collections - PMC. (2021). PMC.
  • Spirocyclic Piperidine Bioisostere - Enamine. (n.d.). Enamine.
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Validation

HPLC method development for 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol purity

This guide outlines a robust HPLC method development strategy for 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol , a challenging analyte due to its high polarity, basicity, and lack of a strong UV chromophore.[] The Analytical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust HPLC method development strategy for 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol , a challenging analyte due to its high polarity, basicity, and lack of a strong UV chromophore.[]

The Analytical Challenge

The molecule 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol presents a "perfect storm" of chromatographic difficulties for standard QC labs.[]

  • Structural Profile: A spiro-bicyclic system containing a secondary amine (in the aza ring), an ether linkage (oxa), and a hydroxyl group (ol).[]

  • Physicochemical Hurdles:

    • High Polarity: The amine and hydroxyl groups make it hydrophilic, leading to poor retention on standard C18 columns (elution near the void volume).

    • Basicity: The amine moiety (pKa ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       9–10) becomes protonated at standard acidic pH (0.1% TFA/Formic acid), causing ionic interaction with residual silanols on the column stationary phase. This results in severe peak tailing .
      
    • "Invisible" Nature: The molecule lacks a conjugated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -system (benzene rings, carbonyls). It has negligible UV absorbance above 210 nm, making standard UV/Vis detection unreliable and prone to baseline drift.
      

Method Comparison: The "Standard" vs. The "Optimized"

To demonstrate the necessity of a specialized approach, we compare a standard "Generic" method against the recommended "Optimized" method.

Comparison Summary
FeatureMethod A: Generic Control (Fail)Method B: Optimized (Recommended)
Stationary Phase Standard C18 (e.g., Zorbax Eclipse Plus)High-pH Stable Hybrid C18 (e.g., Waters XBridge BEH C18)
Mobile Phase pH Acidic (pH 2-3, Formic Acid)Alkaline (pH 9.5-10, Ammonium Bicarbonate)
Detection UV at 210 nmCharged Aerosol Detection (CAD)
Retention (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
< 0.5 (Elutes in void)> 5.0 (Well retained)
Peak Shape Tailing (Tf > 2.[2]0)Symmetrical (Tf < 1.2)
Sensitivity Poor (High noise at low

)
High (Universal response)

Detailed Experimental Protocols

Method A: The "Generic" Control (Why it fails)

Use this only to benchmark the difficulty of the separation.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[]

  • Mobile Phase B: Acetonitrile.[]

  • Gradient: 5% B to 95% B over 10 min.

  • Result: The analyte is protonated (

    
    ) and highly polar. It rushes through the hydrophobic C18 column, eluting with the solvent front. The UV baseline at 210 nm drifts significantly during the gradient, obscuring the peak.
    
Method B: The Optimized Protocol (High pH / CAD)

This method utilizes pH switching to neutralize the amine, increasing hydrophobicity for retention, and CAD for sensitive, universal detection.

Step 1: Instrumentation & Column
  • System: UHPLC or HPLC with Charged Aerosol Detector (CAD) (e.g., Thermo Corona Veo or similar).[] Note: If CAD is unavailable, ELSD is a viable alternative, though less sensitive.

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or Gemini NX-C18 .[]

    • Why: These columns utilize ethylene-bridged hybrid (BEH) particles stable up to pH 12, allowing alkaline operation without dissolving the silica support.[]

Step 2: Mobile Phase Preparation
  • Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 9.5 with Ammonium Hydroxide (
    
    
    
    ).
    • Protocol: Dissolve 0.79 g of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       in 1 L of HPLC-grade water. Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
      
      
      
      dropwise while monitoring pH until it reaches 9.5. Filter through 0.22 µm membrane.[]
  • Organic (Mobile Phase B): 100% Acetonitrile (LC-MS grade).[]

Step 3: Gradient Parameters
  • Flow Rate: 0.6 mL/min.[]

  • Column Temp: 40°C (Improves mass transfer for basic amines).[]

  • Injection Vol: 5 µL.

  • Gradient Program:

Time (min)% A (Buffer)% B (ACN)Curve
0.0955Initial
1.0955Hold
8.04060Linear
8.1595Step
10.0595Wash
10.1955Re-equilibrate
14.0955End
Step 4: Detection Settings (CAD)
  • Evaporation Temp: 35°C (Standard).

  • Power Function: 1.0 (For linear calibration range).

  • Data Rate: 10 Hz.[]

Mechanism of Action & Logic

The success of Method B relies on two fundamental principles:

  • pH-Dependent Hydrophobicity (The "On/Off" Switch):

    • At pH 3 (Method A), the amine is ionized (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ). It is extremely polar and repelled by the hydrophobic C18 chains.
      
    • At pH 9.5 (Method B), the pH is near or above the pKa of the amine. The molecule becomes neutral (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ). Neutral amines are significantly more hydrophobic, allowing them to partition into the C18 stationary phase, resulting in sharp, retained peaks.
      
  • Universal Detection (CAD):

    • Since the molecule has no chromophore, UV detection relies on the weak absorbance of C-N/C-O bonds at 200-210 nm. This region is plagued by solvent absorption (cut-off).[]

    • CAD works by nebulizing the eluent, drying the particles, and charging them with nitrogen ions. The charge is measured by an electrometer. The response is proportional to the mass of the analyte, not its optical properties, making it perfect for this spiro-amino-alcohol.

Visual Workflows

Diagram 1: Method Development Decision Tree

A logical flow for selecting the right column and detector for polar amines.

MethodSelection Start Analyte: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol CheckChrom Does it have a UV Chromophore? Start->CheckChrom CheckPolarity Is it Basic/Polar? Start->CheckPolarity NoUV No (Weak UV < 210nm) CheckChrom->NoUV No IsBasic Yes (Amine, pKa ~10) CheckPolarity->IsBasic Yes DetectorChoice Select Detector NoUV->DetectorChoice CAD Recommended: CAD or ELSD (Universal Detection) DetectorChoice->CAD MS Alternative: LC-MS (Requires Volatile Buffer) DetectorChoice->MS Strategy Select Retention Strategy IsBasic->Strategy HighPH Strategy A: High pH C18 (pH 10 > pKa) Neutralizes Amine -> Retention Strategy->HighPH Preferred (Robust) HILIC Strategy B: HILIC (Bare Silica/Amide) Retains Polar Charged Species Strategy->HILIC Alternative

Caption: Decision matrix for analyzing non-chromophoric, basic spiro-compounds.

Diagram 2: The High-pH/CAD Mechanism

Visualizing how the optimized method solves the retention and detection problem.

Mechanism cluster_0 Mobile Phase (pH 9.5) cluster_1 Stationary Phase (C18) cluster_2 CAD Detection Amine Analyte (Neutral) R-NH2 C18 C18 Ligands (Hydrophobic) Amine->C18 Strong Hydrophobic Interaction Nebulizer Nebulization (Form Particles) C18->Nebulizer Elution Charge Charge Transfer (N2+ -> Particle) Nebulizer->Charge Signal Electrometer (Measure Current) Charge->Signal

Caption: Mechanism of High-pH retention and Charged Aerosol Detection signal generation.

References

  • McCalley, D. V. (2010).[] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column choice and mobile phase pH." Journal of Chromatography A. Link

    • Foundational text on using high pH to improve retention and peak shape of basic amines.
  • Thermo Fisher Scientific. (2025).[] "Charged Aerosol Detection (CAD) for Non-Chromophoric Compounds." Application Note. Link

    • Authoritative source on CAD operating principles and applic
  • Dolan, J. W. (2012).[] "The Power of pH in LC Method Development." LCGC North America.[] Link

    • Expert guide on calculating pKa and selecting mobile phase pH for optimal selectivity.
  • PubChem. (2025).[][3][4] "Compound Summary: 2-Azaspiro[4.5]decane Derivatives." National Library of Medicine. Link

    • Source for physicochemical property estim

Sources

Comparative

validating structure of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol via X-ray crystallography

Executive Summary In modern medicinal chemistry, increasing the fraction of saturated carbons ( ) via spirocyclic scaffolds is a proven strategy to improve solubility and target selectivity while reducing metabolic liabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, increasing the fraction of saturated carbons (


) via spirocyclic scaffolds is a proven strategy to improve solubility and target selectivity while reducing metabolic liability. However, the rigid geometry of spirocycles like 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol  introduces complex stereochemical challenges—specifically, the relative configuration of the C9-hydroxyl group regarding the C5-spiro center.

While NMR is the workhorse of connectivity, it frequently fails to definitively assign absolute stereochemistry in rigid, proton-deficient spiro-cores. This guide compares the validation efficacy of Single Crystal X-ray Diffraction (SC-XRD) against High-Field NMR and the emerging MicroED technique. We establish SC-XRD of the hydrobromide salt as the definitive protocol for absolute configuration assignment.

The Challenge: Spirocyclic Stereochemistry

The target molecule contains two critical stereocenters: the spiro-junction (C5) and the secondary alcohol (C9).

  • The Ambiguity: Synthetic routes often yield diastereomeric mixtures. 2D-NMR (NOESY/ROESY) relies on through-space proton interactions. In 6-oxa-spiro[4.5]decane systems, the oxygen atom in the ring creates a "proton desert," often breaking the NOE pathway required to relate the C9-proton to the C2-amine ring protons.

  • The Consequence: Misassignment of stereochemistry leads to "dead-end" SAR (Structure-Activity Relationship) data in late-stage lead optimization.

Comparative Analysis of Validation Methods

The following table contrasts the three primary structural validation methodologies for the target scaffold.

FeatureSC-XRD (Gold Standard) High-Field NMR (600+ MHz) MicroED (Electron Diffraction)
Primary Output 3D Atomic Coordinates (XYZ)Connectivity & Relative Proximity3D Potential Map (Coulombic)
Sample Requirement Single Crystal (>10 µm)Solution (~5 mg)Nanocrystals (<1 µm)
Absolute Config. Definitive (via Anomalous Scattering)Indirect (requires Mosher's ester)Challenging (Dynamical Scattering)
Resolution Sub-atomic (<0.8 Å)N/AAtomic (~1.0 Å)
Throughput Medium (days for growth)High (minutes)High (if grid prep is fast)
Suitability for Target High (with salt formation)Low (ambiguous NOE signals)Medium (if crystals are too small)
Decision Logic for Researchers

The following diagram illustrates the decision pathway for validating spirocyclic amines.

ValidationLogic Start Target: Spirocyclic Amine NMR 1. Run 1D/2D NMR (NOESY/HSQC) Start->NMR Decision1 Stereochemistry Unambiguous? NMR->Decision1 Publish Proceed to Biology Decision1->Publish Yes SaltScreen 2. Salt Screening (HCl, HBr, Succinate) Decision1->SaltScreen No (Ambiguous) Cryst 3. Vapor Diffusion Crystallization SaltScreen->Cryst CheckSize Crystal Size? Cryst->CheckSize SCXRD 4A. SC-XRD (Cu Source) CheckSize->SCXRD >10 µm MicroED 4B. MicroED (Cryo-TEM) CheckSize->MicroED <1 µm (Powder) Solve Structure Solution (Flack Parameter) SCXRD->Solve MicroED->Solve

Figure 1: Decision matrix for structural validation. Note the divergence to MicroED only when large single crystals are unobtainable.

Experimental Protocol: SC-XRD Validation

Since the target molecule (C10H18N2O2) is composed of light atoms, the anomalous signal using standard Mo-radiation will be too weak to determine absolute stereochemistry reliably. We must introduce a heavy atom or use a specific wavelength.

Step 1: Heavy Atom Derivatization (Salt Formation)

To ensure a robust Flack Parameter (the metric for absolute configuration), we convert the free base amine to a Hydrobromide (HBr) salt. Bromine provides a strong anomalous scattering signal even with standard sources.

  • Dissolve 10 mg of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol in 0.5 mL ethanol.

  • Add 1.0 equivalent of 48% HBr (aq) dropwise.

  • Evaporate solvent to yield the HBr salt.

Step 2: Crystallization (Vapor Diffusion)

Spirocyclic salts often crystallize well using the "sitting drop" or "hanging drop" vapor diffusion method.

  • Inner Well: 5 mg HBr salt in 50 µL Methanol.

  • Outer Well: 500 µL Diethyl Ether (Antisolvent).

  • Condition: Seal and store at 4°C in the dark.

  • Observation: Check for birefringent prisms after 24-72 hours.

Step 3: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Rigaku or Bruker).

  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for absolute configuration of organic salts, though Mo-K
    
    
    is acceptable if Br is present.
  • Temperature: 100 K (Cryostream) to reduce thermal motion (B-factors).

  • Strategy: Collect a complete sphere of data (redundancy > 4) to accurately measure Friedel pairs (

    
     vs 
    
    
    
    ).
Step 4: Validation Metrics (Self-Validating System)

A successful structure solution must meet these criteria:

  • R1 Value: < 5.0% (indicates good agreement between model and data).

  • Flack Parameter (x):

    • 
       (within 3
      
      
      
      ): Correct absolute configuration.
    • 
      : Inverted structure (wrong enantiomer).
      
    • 
      : Racemic twin or ambiguous.
      

Data Interpretation: The "Light Atom" Problem

Why do we emphasize the HBr salt? In a standard organic molecule (C, H, N, O), the anomalous scattering power (


) is negligible. Without a heavy atom, the X-ray experiment cannot distinguish between the "right-handed" and "left-handed" molecule—they diffract identically.

Bromine (


) vs. Oxygen (

):
  • Bromine has a significant

    
     component.[1]
    
  • By measuring the intensity differences between Friedel pairs (Bijvoet differences), the crystallographer calculates the Flack parameter.

Workflow Visualization:

XRD_Workflow Crystal HBr Salt Crystal Xray X-Ray Beam (Cu-Kα) Crystal->Xray Diffraction Diffraction Pattern (Friedel Pairs) Xray->Diffraction Phasing Phasing (SAD/Direct Methods) Diffraction->Phasing Refinement Refinement (Least Squares) Phasing->Refinement Result Absolute Config (Flack ~ 0.0) Refinement->Result

Figure 2: The crystallographic pipeline from physical sample to digital structure.

Conclusion

For 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol , relying solely on NMR risks stereochemical ambiguity due to the proton-poor ether linkage.

  • Recommendation: Synthesize the Hydrobromide salt immediately upon isolation of the pure amine.

  • Method: Utilize SC-XRD with Cu-radiation .

  • Outcome: This provides an unequivocal 3D structure, defining both the spiro-configuration and the alcohol chirality in a single experiment, serving as the primary reference for all subsequent biological assays.

References

  • Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[2] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[2] Link

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[3] ACS Central Science, 4(11), 1587–1592. Link

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (Context on spirocyclic synthesis challenges). Link

  • Rigaku Corporation. (2023). Application Note: Absolute structure determination of light atom molecules. Link

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

Abstract This guide provides a predictive analysis of the mass spectrometric fragmentation patterns for the novel spirocyclic compound, 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol. In the absence of direct experimental spect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a predictive analysis of the mass spectrometric fragmentation patterns for the novel spirocyclic compound, 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol. In the absence of direct experimental spectra in peer-reviewed literature, this document leverages foundational principles of mass spectrometry and established fragmentation behaviors of analogous structural motifs—cyclic amines, ethers, and substituted cyclohexanols—to construct a reliable predictive model. We will compare the expected fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering researchers a practical framework for the identification and structural elucidation of this and related compounds in complex matrices.

Introduction: The Structural Challenge of a Novel Spirocycle

2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is a unique saturated heterocyclic system featuring a spirocyclic junction between a piperidine-like ring (azaspiro) and a tetrahydropyran ring (oxaspiro), further functionalized with an amino group and a hydroxyl group. This structural complexity, while promising for novel pharmaceutical applications, presents a significant challenge for unambiguous characterization. Mass spectrometry is an indispensable tool for this purpose, but its power is contingent on a thorough understanding of how the molecule fragments under energetic conditions.

The stability and fragmentation of an ion are dictated by the underlying chemical structures and functional groups.[1] The presence of a basic nitrogen atom, an ether linkage, a secondary alcohol, and a sterically demanding spiro center suggests that the fragmentation of this molecule will be a composite of several competing and complementary pathways. This guide will dissect these pathways to provide a predictive roadmap for analysts.

Experimental Design & Methodologies

To fully characterize a novel compound like 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol, complementary ionization methods are recommended. The hard ionization of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) provides reproducible, library-searchable fragmentation patterns, while the soft ionization of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) provides molecular weight information and controlled fragmentation for detailed structural analysis.

Recommended Protocol: LC-ESI-MS/MS Analysis

Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[2] This allows for the selection of the intact parent ion for subsequent collision-induced dissociation (CID), providing controlled and structurally informative fragmentation.

Methodology:

  • Chromatography: Reversed-phase chromatography (C18 column) with a gradient elution using water and acetonitrile, both containing 0.1% formic acid to promote protonation.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Ionization Mode: Positive ion mode, capitalizing on the basicity of the secondary amine.[3]

  • MS/MS Experiment:

    • Perform a full scan (MS1) to identify the m/z of the protonated precursor ion, [M+H]⁺.

    • Perform a product ion scan (MS2) on the precursor ion.

    • Optimize collision energy (e.g., 10-40 eV) to induce a rich spectrum of fragment ions.[4]

Recommended Protocol: GC-EI-MS Analysis

Electron Ionization (EI) is a high-energy process that bombards the molecule with electrons, causing extensive and often complex fragmentation.[1] For polar, functionalized molecules like the target compound, derivatization is often required to increase volatility and thermal stability for GC analysis.

Methodology:

  • Derivatization: Silylation of the primary amine and secondary alcohol groups using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces active hydrogens with trimethylsilyl (TMS) groups, reducing polarity.[5]

  • Gas Chromatography: A GC system with a non-polar capillary column (e.g., DB-5MS).

  • Ionization: Standard Electron Ionization at 70 eV.

  • Analysis: The resulting fragmentation pattern is a "fingerprint" of the molecule, with fragmentation driven by the formation of the most stable cations.[1]

Predicted Fragmentation Pathways

The following sections detail the predicted fragmentation pathways based on the established behavior of the molecule's constituent parts.

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In positive-mode ESI, protonation will occur on the most basic site, the secondary nitrogen of the azaspiro ring. This protonated species will be the precursor for all subsequent MS/MS fragmentations.

Key Predicted ESI-MS/MS Fragmentations:

  • Neutral Loss of Water: The hydroxyl group on the cyclohexanol ring is prone to elimination as a neutral water molecule (H₂O, -18 Da). This is a highly common pathway for protonated alcohols and is often one of the most abundant initial losses.[6]

  • α-Cleavage and Ring Opening: The C-C bond adjacent to the protonated nitrogen is weakened. Cleavage at this position (α-cleavage) is a dominant fragmentation pathway for amines, leading to the formation of a stable iminium ion and the opening of the five-membered ring.[3][7]

  • Spiro Ring Fission: The spirocyclic core can undergo cleavage. This may manifest as the loss of the entire tetrahydropyran ring system or fragments thereof, initiated by the charge on the nitrogen. Studies on complex spirocycles show that charge-remote fragmentations and ring cleavages are structurally informative.[8]

  • Consecutive Losses: Primary fragments, such as the ion formed after water loss, can undergo further fragmentation, such as subsequent ring opening or cleavage.

Diagram: Predicted ESI-MS/MS Fragmentation Pathways

ESI_Fragmentation M_H [M+H]⁺ (Protonated Precursor) Frag1 [M+H - H₂O]⁺ (Loss of Water from Alcohol) M_H->Frag1 - H₂O Frag2 Iminium Ion (α-Cleavage & Ring Opening) M_H->Frag2 α-Cleavage Frag3 Fragment from Spiro Junction Cleavage M_H->Frag3 Ring Fission Frag4 [M+H - H₂O - C₂H₄O]⁺ (Further fragmentation) Frag1->Frag4 - C₂H₄O

Caption: Predicted fragmentation cascade under ESI-MS/MS.

EI-MS Fragmentation of the Molecular Ion (M⁺•)

Under high-energy EI conditions, the initial species is a radical cation (M⁺•), formed by the loss of an electron, likely from the nitrogen or oxygen lone pairs. This energetically unstable ion rapidly fragments.

Key Predicted EI-MS Fragmentations:

  • Dominant α-Cleavage: This is the most characteristic fragmentation for aliphatic amines and ethers under EI.[7][9] Cleavage of the C-C bond alpha to the nitrogen will result in the loss of the largest possible alkyl radical to form the most stable iminium cation. This fragment is often the base peak in the spectrum.

  • Cyclohexanol Ring Fragmentation: The six-membered ring will undergo characteristic fragmentation. This includes the loss of a water molecule, but also cleavage of the ring itself, leading to fragments typical of cyclohexanes, such as the loss of ethene.[10]

  • Spiro-specific Fragmentation: The fragmentation of the spiro center itself can lead to unique ions. Studies on other spirocyclic systems show that the stability of the molecular ion can be reduced, leading to extensive fragmentation involving the rupture of the spiro skeleton.[11]

Diagram: Predicted EI-MS Fragmentation Pathways

EI_Fragmentation M_ion M⁺• (Molecular Ion) Frag_alpha Base Peak: Iminium Cation (α-Cleavage) M_ion->Frag_alpha Dominant α-Cleavage Frag_H2O [M - H₂O]⁺• M_ion->Frag_H2O - H₂O Frag_ring [C₄H₈]⁺• (Cyclohexane Ring Fragment) M_ion->Frag_ring Ring Cleavage Frag_M1 [M-H]⁺ M_ion->Frag_M1 - H•

Caption: Major predicted fragmentation pathways under 70 eV EI.

Comparative Analysis

Comparison of Ionization Techniques

The choice of ionization technique will fundamentally alter the resulting mass spectrum and the structural information that can be gleaned.

FeatureLC-ESI-MS/MSGC-EI-MS (after derivatization)
Parent Ion [M+H]⁺ (Protonated Molecule)M⁺• (Radical Cation, may be weak or absent)
Fragmentation Controlled, induced by CIDExtensive, spontaneous, high-energy
Primary Driver Proton-driven rearrangements, cleavage at protonated siteRadical-driven, formation of most stable cation (α-cleavage)
Key Information Confirms molecular weight, targeted structural analysisProvides a reproducible "fingerprint" for library matching
Most Abundant Ions Loss of small neutrals (H₂O), specific ring cleavagesStable iminium cation from α-cleavage
Comparison with Simpler Structural Analogs

Understanding how the fragmentation of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol differs from its simpler components highlights the influence of the complex spirocyclic core.

CompoundKey Fragmentation PathwaysRelevance to Target Molecule
N-ethylpiperidine Dominant α-cleavage with loss of a methyl radical to form an iminium ion.[3]Predicts the primary fragmentation of the azaspiro ring.
Cyclohexanol Loss of H₂O (-18 Da), loss of H•, and ring cleavage to form a [C₄H₈]⁺• ion (m/z 56).Predicts the behavior of the substituted six-membered ring.
Morpholine Ring cleavage leading to loss of the entire morpholine unit or characteristic fragments like C₄H₉NO.[4]Provides a model for the fragmentation of the oxaspiro ring.
Target Molecule Combination of all above pathways, plus unique cleavages at the spiro junction. The interplay between these pathways and the unique spiro-driven fragmentations will define its mass spectrum.

Conclusion

The mass spectrometric fragmentation of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is predicted to be a rich interplay of pathways characteristic of its constituent functional groups. Under soft ESI-MS/MS conditions, expect to see an initial loss of water followed by proton-driven cleavage of the azaspiro ring. Under hard EI conditions, the spectrum will likely be dominated by a stable iminium ion formed via α-cleavage adjacent to the nitrogen. The unique spirocyclic nature of the molecule provides additional, specific fragmentation routes that can be used as diagnostic markers to differentiate it from simpler, non-spirocyclic analogs. Researchers can use this predictive guide to design targeted MS/MS experiments and confidently interpret the resulting data for the structural confirmation of this and related novel chemical entities.

References

  • Nau, H., & Biemann, K. (1976). Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Analytical Biochemistry, 73(1), 139-153. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh Repository. [Link]

  • D'Auria, M., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Koolen, H. H. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 995-1003. [Link]

  • Mamedov, V. A., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKAT-USA, Inc. [Link]

  • Wayman, M., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Journal of Analytical Chemistry, 77(12), 1561-1569. [Link]

  • D'Auria, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 249, 116202. [Link]

  • Shuman, N. S., et al. (2011). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry, 83(7), 2548-2556. [Link]

  • Tsuchiya, M., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(16), 11054-11060. [Link]

  • D'Auria, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 249, 116202. [Link]

  • Sleno, L., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry - Part I. Fragmentation pathways of 13-desmethyl spirolide C by collision-induced dissociation and infrared multiphoton dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(8), 1134-1145. [Link]

  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Application Note. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Course Material. [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Schlosser, G., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. [Link]

  • Brown, D. (n.d.). Mass spectrum of cyclohexane. Doc Brown's Chemistry. [Link]

  • Allen, F., et al. (2021). Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. NeurIPS Proceedings. [Link]

  • James, K. J., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1157-1168. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

  • Ly, T., & Tidwell, T. T. (2012). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Beilstein Journal of Organic Chemistry, 8, 1293-1299. [Link]

  • Lee, J. H., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of Mass Spectrometry, 48(1), 125-131. [Link]

  • ResearchGate. (n.d.). The possible mass fragmentation patterns for the analytes. [Link]

  • Diaz, A. C., & Centurion, E. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Applied Sciences, 14(4), 1599. [Link]

  • ResearchGate. (2014). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2022). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

Sources

Comparative

assessing lipophilicity changes with 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol substitution

Publish Comparison Guide: Assessing Lipophilicity Modulation with 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol Executive Summary: The Spirocyclic Advantage In modern drug discovery, "escaping flatland"—the transition from pla...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing Lipophilicity Modulation with 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, "escaping flatland"—the transition from planar, aromatic-rich structures to three-dimensional (


-rich) scaffolds—is a proven strategy to improve physicochemical properties without sacrificing potency. The 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol  scaffold represents a high-value bioisostere, specifically designed to replace morpholine, piperazine, or cyclohexyl rings.

This guide provides a technical roadmap for assessing the lipophilicity changes (


) induced by this spirocyclic substitution. By introducing an orthogonal exit vector and increasing fraction 

(

), this scaffold typically lowers

while enhancing metabolic stability, a phenomenon often termed the "LogD Lowering Twist."

Technical Profile & Structural Logic

The molecule 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is a bifunctional building block containing a spiro-ether core. Its structural logic rests on three pillars:

  • Spiro-Connectivity: Unlike fused or bridged systems, the spiro-carbon (C5) creates a rigid

    
     orientation between the amine-containing ring and the ether-containing ring. This rigidity reduces the entropic penalty of binding.
    
  • The 6-Oxa Motif: The oxygen atom at position 6 mimics the hydrogen-bond acceptor capability of morpholine but with altered vector geometry.

  • Solvation & Lipophilicity: The increased 3D character disrupts planar stacking and improves water solvation, typically resulting in a lower

    
     compared to flat analogs.
    
Structural Comparison Diagram

SpiroLogic Morpholine Morpholine Core (Planar, High Lattice Energy) Transition Spiro-Cyclization (+ sp3 Carbon) Morpholine->Transition Scaffold Hopping Spiro 6-oxa-2-azaspiro[4.5]decane (3D, Orthogonal Vectors) Transition->Spiro Rigidification Outcome Outcome: Lower LogD Higher Solubility Spiro->Outcome Physicochemical Improvement

Figure 1: Structural evolution from planar morpholine to the 3D spirocyclic scaffold.[1]

Comparative Analysis: Alternatives vs. The Spiro Scaffold

The following table contrasts the 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol (Test Article) against standard medicinal chemistry building blocks.

FeatureSpiro Scaffold (Test Article)Morpholine 4-Aminocyclohexanol Piperazine
Structure Type Bicyclic (Spiro),

rich
Monocyclic, PlanarMonocyclic, FlexibleMonocyclic, Planar
Lipophilicity (

)
Low to Moderate (Typically -0.5 to -1.5 vs parent)ModerateModerateLow (High Polarity)
Solubility High (Disrupted crystal packing)ModerateHighHigh
Metabolic Stability High (Quaternary carbon blocks oxidation)Low (Susceptible to oxidative opening)ModerateLow (N-oxidation/glucuronidation)
Vector Geometry Orthogonal (

)
Linear/PlanarFlexibleLinear
Primary Use Case Improving LLE, blocking metabolismStandard linkerH-bond donor/acceptorSolubility handle

Key Insight: While Piperazine is often used to lower


, it introduces a second basic nitrogen which can lead to hERG liability or phospholipidosis. The 6-oxa-spiro  scaffold lowers lipophilicity via topology and oxygen placement without adding a second basic center (depending on the specific "2-amino" substitution), offering a cleaner safety profile.

Experimental Protocol: High-Throughput Determination

To accurately assess the lipophilicity change, a standard Shake-Flask method coupled with LC-MS/MS is required. This protocol is self-validating through the use of internal Quality Control (QC) standards.

Methodology: Miniaturized Shake-Flask LC-MS/MS

Objective: Determine the distribution coefficient (


) at physiological pH (7.4).

Reagents:

  • 1-Octanol (HPLC Grade, presaturated with buffer).

  • Phosphate Buffer Saline (PBS), pH 7.4 (presaturated with octanol).

  • Internal Standard (e.g., Propranolol,

    
    ).
    
  • Test Compound: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol.[2]

Workflow Diagram

LogDProtocol Start Sample Preparation 10 mM DMSO Stock Mixing Partitioning Mix 10µL Stock + 495µL Buffer + 495µL Octanol Start->Mixing PhasePrep Phase Equilibration Presaturate Octanol & PBS (24h) PhasePrep->Mixing Shaking Equilibrium Shake 60 min @ 25°C Centrifuge 10 min @ 3000g Mixing->Shaking Separation Phase Separation Aliquot Organic & Aqueous Layers Shaking->Separation Analysis LC-MS/MS Analysis Quantify Peak Area Ratio (AUC) Separation->Analysis Calc Calculation LogD = Log10(Area_org / Area_aq) Analysis->Calc

Figure 2: Step-by-step workflow for miniaturized shake-flask LogD determination.

Step-by-Step Protocol:

  • Presaturation: Vigorously mix 1-octanol and PBS (pH 7.4) for 24 hours. Separate phases to obtain "water-saturated octanol" and "octanol-saturated water."

  • Sample Prep: Prepare a 10 mM stock solution of the spiro compound in DMSO.

  • Partitioning: In a 2 mL deep-well plate or glass vial, add:

    • 495 µL of presaturated PBS.

    • 495 µL of presaturated 1-octanol.

    • 10 µL of compound stock.

  • Equilibration: Seal and shake at 800 rpm for 60 minutes at 25°C. Centrifuge at 3000g for 10 minutes to ensure complete phase separation.

  • Sampling:

    • Organic Phase:[3] Transfer 50 µL of the top layer to a vial containing 450 µL of methanol (to ensure solubility for LCMS).

    • Aqueous Phase:[4] Carefully aspirate 50 µL of the bottom layer (avoiding the interface) to a vial containing 450 µL of methanol.

  • Quantification: Analyze both samples via LC-MS/MS.

  • Calculation:

    
    
    

Self-Validation Check: Include Propranolol (High LogD) and Atenolol (Low LogD) in the run. The run is valid only if Propranolol


 falls within 

.

Data Interpretation & Causality

When substituting a standard ring with 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol , expect the following trends:

  • 
    :  Expect a decrease of 0.5 to 1.0 log units  compared to a cyclohexyl analog. This is due to the "ether" oxygen reducing lipophilicity and the spiro-scaffold increasing 3D solvation volume.
    
  • Lipophilic Ligand Efficiency (LLE):

    
    . If potency (
    
    
    
    ) is maintained (due to correct vector placement), the lower
    
    
    will significantly boost LLE, a key predictor of clinical success.
  • Permeability Warning: While lowering

    
     aids solubility, ensure it does not drop below -1.0, which may compromise passive permeability. The spiro scaffold usually maintains a "sweet spot" range (0 to 3).
    

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Warriner, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Ritchie, T. J., et al. (2011). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. [Link]

Sources

Validation

Publish Comparison Guide: Chiral Purity Verification of Spirocyclic Amino Alcohols

This guide outlines the definitive protocols for verifying the chiral purity of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol , a complex spirocyclic amino-alcohol scaffold often used as a fragment in fragment-based drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive protocols for verifying the chiral purity of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol , a complex spirocyclic amino-alcohol scaffold often used as a fragment in fragment-based drug discovery (FBDD) for targets like SHP2 or GPCRs.[]

Because this molecule is likely aliphatic (lacking a strong UV chromophore) and highly polar (amine + alcohol functionalities), standard chiral HPLC with UV detection is insufficient. This guide prioritizes SFC-MS (Supercritical Fluid Chromatography with Mass Spectrometry) and Derivatization-HPLC as the most reliable methodologies.[]

Executive Summary & Strategic Comparison

The Challenge: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol presents three distinct analytical hurdles:

  • Low UV Absorbance: The saturated spiro-scaffold lacks conjugated

    
    -systems, making standard UV detection (254 nm) impossible and low-UV (205-210 nm) noisy.[]
    
  • High Polarity: The free amine and alcohol groups cause severe peak tailing on normal-phase silica.[]

  • Stereochemical Complexity: The spiro-junction and the C9-hydroxyl group create potential for multiple stereoisomers (enantiomers and diastereomers).[]

The Solution: We compare three industry-standard workflows. Method A (SFC-MS) is the recommended "Gold Standard" for throughput and accuracy.[] Method B (Derivatization) is the robust alternative for labs lacking SFC-MS.[]

FeatureMethod A: Chiral SFC-MS (Recommended)Method B: Derivatization HPLC-UV Method C: Chiral NMR
Primary Detection Mass Spec (ESI+) or ELSD/CADUV (via chromophore tag)1H / 19F NMR
Sample Prep Minimal (Dilute & Shoot)Moderate (Reaction required)Minimal (Mix with CSA)
Sensitivity High (ng levels)High (depends on tag)Low (mg levels)
Throughput High (3-5 min/run)Low (Reaction + 20 min run)Medium
Resolution (Rs) Excellent (> 3.0 typical)Good (> 1.[]5)N/A (Peak splitting)
Cost per Sample LowMedium (Reagents)High (Deuterated solvents)

Experimental Protocols

Method A: Automated Chiral SFC-MS (The Gold Standard)

Best for: High-throughput screening, direct analysis of the free base, and trace impurity detection.

Rationale: Supercritical CO₂ acts as a non-polar solvent, while methanol (modifier) dissolves the polar analyte. The addition of a basic additive (DEA or isopropylamine) suppresses ionization of the secondary amine, sharpening peak shape. MS detection bypasses the UV limitation.

Protocol:

  • System: Agilent 1260 Infinity II SFC or Waters UPC² with QDa Detector.

  • Column Selection: Screen the "Big 4" immobilized polysaccharide phases:

    • Column 1: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))[]

    • Column 2: Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))[]

    • Column 3: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))[]

    • Column 4: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))[]

  • Mobile Phase:

    • A: CO₂ (Supercritical grade)[]

    • B: Methanol + 0.2% Diethylamine (DEA) or 0.1% NH₄OH.[]

  • Gradient: 5% to 55% B over 5 minutes.

  • Conditions:

    • Flow Rate: 3.0 mL/min[]

    • Back Pressure (BPR): 120 bar

    • Temperature: 40°C

  • Detection:

    • MS (ESI+): Scan range 100–300 m/z.[] Extract Ion Chromatogram (XIC) for [M+H]⁺ = 172.1 (Calculated MW ~171.2 for C8H17NO2 core, adjust based on exact formula).

Self-Validation Step:

  • Inject the racemate first to establish the separation window.

  • Ensure Resolution (

    
    ) > 2.0. If 
    
    
    
    , switch to Column 3 (IC) which often resolves polar spirocycles better due to hydrogen bonding capabilities.
Method B: Derivatization + Normal Phase HPLC

Best for: Labs without MS/SFC, or for isolating enantiomers using UV-triggered prep-HPLC.[]

Rationale: Since the molecule lacks a chromophore, we attach a UV-active group.[] Benzoyl chloride is preferred over Mosher's acid for simple purity checks because it is achiral, cheap, and adds a strong UV signal.

Protocol:

  • Derivatization Reaction:

    • Dissolve 10 mg sample in 1 mL DCM (Dichloromethane).

    • Add 1.5 eq. Triethylamine (TEA).

    • Add 1.1 eq.[] Benzoyl Chloride.[][2][3]

    • Stir at RT for 30 mins. Quench with water, extract with DCM.

    • Result: The amine (and potentially the alcohol) is benzoylated, creating a strong UV chromophore (

      
       ~230 nm).
      
  • HPLC System: Standard HPLC with UV/Vis or PDA.

  • Column: Chiralpak AD-H or OD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (80:20 or 90:10).[]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

Self-Validation Step:

  • Verify the derivative formation by TLC or LC-MS before chiral analysis to ensure the reaction is complete. Unreacted amine will not be visible and could lead to false purity calculations.

Method C: 19F-NMR with Mosher's Acid (Absolute Configuration)

Best for: Determining R/S configuration if unknown.[]

Rationale: Reacting the alcohol/amine with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) creates diastereomers with distinct Fluorine-19 NMR shifts.[]

Protocol:

  • Prepare two NMR tubes:

    • Tube A: Sample + (R)-MTPA-Cl + Pyridine-d5.[]

    • Tube B: Sample + (S)-MTPA-Cl + Pyridine-d5.[]

  • Acquire 19F-NMR (no decoupling).[]

  • Compare

    
     (delta-delta) values to assign configuration based on the Mosher model.[]
    

Visualization & Logic

Figure 1: Method Selection Decision Tree

A logical workflow to determine the correct analytical path based on lab resources and sample properties.

MethodSelection Start Start: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol Sample CheckChromophore Does sample have UV Chromophore? Start->CheckChromophore CheckMS Is SFC-MS or LC-MS available? CheckChromophore->CheckMS No (Aliphatic) MethodA METHOD A: Direct Chiral SFC (Detection: MS/ELSD) Fastest & Most Accurate CheckMS->MethodA Yes MethodB METHOD B: Derivatization (Benzoyl Chloride) Adds UV Tag -> HPLC-UV CheckMS->MethodB No MethodC METHOD C: 19F-NMR (Mosher's Acid) For Absolute Config MethodA->MethodC If Config Unknown MethodB->MethodC If Config Unknown

Caption: Decision matrix for selecting the optimal chiral verification method based on detection capabilities.

Figure 2: Chiral SFC Method Development Workflow

The iterative process to achieve baseline separation (


).

SFCWorkflow Input Racemic Mixture Screen Screen 4 Columns (IA, IB, IC, IG) Gradient: 5-55% MeOH Input->Screen Eval Evaluate Resolution (Rs) Screen->Eval Success Final Method: Isocratic Hold (e.g., 15% MeOH) Eval->Success Rs > 2.0 Fail Change Modifier (MeOH -> EtOH or IPA) Eval->Fail Rs < 1.5 Fail->Screen Re-inject

Caption: Step-by-step optimization loop for developing a robust Chiral SFC method.

Representative Performance Data

The following data represents typical performance metrics for spirocyclic amino-alcohols on immobilized polysaccharide phases (e.g., Chiralpak IA/IC).

ParameterChiralpak IA (SFC) Chiralpak IC (SFC) Chiralpak AD-H (HPLC-UV)
Mobile Phase CO₂ / MeOH + 0.2% DEACO₂ / EtOH + 0.2% DEAHexane / IPA (90:[]10)
Retention Time (T1) 2.4 min3.1 min12.5 min
Retention Time (T2) 3.8 min4.2 min14.8 min
Selectivity (

)
1.581.351.18
Resolution (

)
4.2 (Excellent) 2.8 (Good)1.9 (Acceptable)
Tailing Factor 1.1 (Sharp)1.21.5 (Tailing)

Note: Data is representative of the spiro-amino-alcohol class.[] Actual values must be experimentally determined.

References

  • Toribio, L. et al. (2018). Enantioselective separation of chiral amines by supercritical fluid chromatography. Journal of Chromatography A.

  • West, C. (2019). Current trends in the chromatography of chiral amines. Trends in Analytical Chemistry.[]

  • Sigma-Aldrich. (2023).[] Chiral HPLC and SFC Column Selection Guide.

  • Daicel Chiral Technologies. (2022).[] Instruction Manual for Immobilized Polysaccharide CSPs (IA, IB, IC, IG).

  • Hoye, T. R., et al. (2007). A Practical Guide to Mosher's Acid Analysis.[] Nature Protocols.[]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

Executive Safety Summary: The Precautionary Principle 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is a specialized spirocyclic building block containing a hydrazine-like motif (N-amino azaspiro) and a polar alcohol functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Precautionary Principle

2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is a specialized spirocyclic building block containing a hydrazine-like motif (N-amino azaspiro) and a polar alcohol functionality. As with many advanced pharmaceutical intermediates, specific toxicological data (LD50, mutagenicity) may be sparse or proprietary.

Scientific Integrity Directive: In the absence of comprehensive toxicological profiles, you must treat this compound as a Novel Chemical Entity (NCE) with potential for high potency or genotoxicity due to the N-amino functionality. The protocols below adhere to Occupational Exposure Band (OEB) 3 standards until specific data proves otherwise.

Chemical Hazard Profile (Inferred)
Functional GroupAssociated Hazard Potential
Spirocyclic Amine/Hydrazine (2-Amino-2-aza)High Alert: Potential skin sensitizer, irritant, and genotoxic structural alert (hydrazine moiety). Likely basic/corrosive to mucous membranes.
Cyclic Ether (6-oxa)Generally stable, but contributes to lipophilicity and blood-brain barrier penetration potential.
Secondary Alcohol (9-ol)Polar functionality; increases water solubility, potentially aiding systemic absorption if inhaled/ingested.
Physical State Likely a crystalline solid or viscous oil. Dust inhalation is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" for this compound. The following PPE is mandatory for all handling outside a sealed glovebox.

Protection ZoneRequirementTechnical Rationale
Respiratory Fume Hood (Mandatory) or N95/P100 RespiratorSolid particulates are the highest risk. Engineering controls (Hood) are primary; respirators are secondary backup.
Ocular Chemical Splash Goggles Standard safety glasses are insufficient against basic amine dusts which can cause severe corneal damage.
Dermal (Hands) Double Gloving (Nitrile) Outer: 5-8 mil Nitrile (Standard). Inner: 4 mil Nitrile (Bright color to reveal tears). Change outer gloves immediately upon contamination.
Dermal (Body) Tyvek® Lab Coat / Sleeve Covers Cotton coats absorb liquids/dusts. Disposable Tyvek prevents cross-contamination of street clothes.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Self-Validating System"—every step includes a check to ensure safety before proceeding.

Phase A: Preparation & Weighing
  • Static Control: Spirocyclic amines are often static-prone solids. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder scattering.

  • Containment: NEVER weigh on an open bench. Use a localized exhaust ventilation (LEV) balance enclosure or a fume hood with the sash lowered.

  • Taring: Pre-weigh the receiving vial with solvent (if applicable) to minimize solid transfer time.

Phase B: Solubilization & Reaction Setup
  • Solvent Choice: The compound is polar. Dissolve in DMSO, Methanol, or DMF .

    • Caution: Dissolution in protic solvents may be slightly exothermic due to the basic amine.

  • Acid Scavenging: If using in acylation/alkylation, ensure a base trap is present if volatile acids are generated.

  • Quenching: Residual N-amino groups can be reactive. Quench reaction mixtures with mild acid (e.g., dilute HCl) carefully to neutralize the hydrazine-like moiety before workup.

Phase C: Waste Disposal
  • Solid Waste: Double-bag in "Hazardous - Toxic" yellow bags.

  • Liquid Waste: Segregate into "Basic Organic Waste" . Do not mix with oxidizers (e.g., Nitric acid) as hydrazines are reducing agents and can react violently.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this NCE.

SafetyProtocol Start START: Handling 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol RiskCheck Risk Assessment: Is powder containment verified? Start->RiskCheck RiskCheck->Start No (Stop Work) PPE Don PPE: Double Nitrile, Goggles, Tyvek RiskCheck->PPE Yes Weighing Weighing: Inside Fume Hood/Enclosure ONLY PPE->Weighing Solubilization Solubilization: Add Solvent SLOWLY (Exotherm Risk) Weighing->Solubilization Spill EMERGENCY: Spill or Dust Release Weighing->Spill Powder Scatter Disposal Disposal: Segregated Basic Organic Waste Solubilization->Disposal Clean Decontamination: Wipe with 1% Acetic Acid (Neutralize Amine) Spill->Clean Clean->Disposal

Figure 1: Decision logic for safe handling of spirocyclic amine building blocks.

Emergency Procedures

In case of Exposure:

  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3] The basic nature of the amine can cause saponification of corneal lipids—speed is critical.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol (ethanol/isopropanol) as it may increase skin permeability to the compound.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Mention "Potential Hydrazine Derivative Exposure" to medical personnel.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Spirocyclic Amines.Link[6]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.Link

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.Link

  • Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly.Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol
Reactant of Route 2
2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol
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